1-(Bromomethyl)-2-cyclopropylbenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVXEILFLHRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260801-90-8 | |
| Record name | 1-(bromomethyl)-2-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Bromomethyl)-2-cyclopropylbenzene chemical structure and properties
Technical Monograph: 1-(Bromomethyl)-2-cyclopropylbenzene
Chemical Identity & Structural Analysis
This compound is a specialized electrophilic building block used in medicinal chemistry to introduce the ortho-cyclopropylbenzyl motif.[1] This structure is a steric and electronic bioisostere of o-isopropylbenzyl groups but possesses unique conformational constraints and electronic properties due to the cyclopropyl ring (Walsh orbitals).[1]
-
IUPAC Name: this compound[1]
-
Common Names: 2-Cyclopropylbenzyl bromide;
-Bromo-2-cyclopropyltoluene[1] -
Molecular Formula:
[1] -
Molecular Weight: 211.10 g/mol [1]
-
Key Precursor CAS: 27546-46-9 (1-Cyclopropyl-2-methylbenzene)[1][2][3][4]
Structural Significance
The molecule features a benzene ring substituted at the 1-position with a bromomethyl group (
-
Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure on the benzylic position, influencing the rate of nucleophilic substitution (
) reactions compared to para isomers.[1] -
Electronic Effects: The cyclopropyl ring acts as a weak electron donor (pseudo-
character), potentially stabilizing benzylic carbocation intermediates in pathways, though the primary reactivity is typically alkylation.[1] -
Conformational Lock: The steric bulk restricts rotation around the aryl-cyclopropyl bond, often forcing the cyclopropyl ring to adopt a bisected conformation relative to the aromatic plane to minimize steric clash with the benzylic protons.[1]
Synthetic Routes
The synthesis of this compound is rarely performed by direct bromination of a pre-existing cyclopropyl-benzene due to regioselectivity issues.[1] The authoritative route involves a stepwise construction: Suzuki-Miyaura coupling followed by Wohl-Ziegler bromination .[1]
Step 1: Construction of the Carbon Skeleton
Reaction: Palladium-catalyzed cross-coupling of 2-bromotoluene with cyclopropylboronic acid.[1]
-
Reagents: 2-Bromotoluene, Cyclopropylboronic acid,
, Tricyclohexylphosphine ( ), .[1] -
Conditions: Toluene/Water,
.[1] -
Mechanism: The bulky
ligand is critical to facilitate oxidative addition into the sterically hindered ortho-substituted aryl bromide.[1]
Step 2: Functionalization (Bromination)
Reaction: Radical bromination of the benzylic methyl group.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).[1]
-
Solvent:
or Chlorobenzene (Anhydrous).[1] -
Critical Control: Acid scavengers (e.g.,
) are often added to prevent HBr-mediated opening of the acid-sensitive cyclopropyl ring.[1]
Caption: Two-step synthetic pathway starting from commercially available 2-bromotoluene.[1]
Physical & Chemical Properties
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Predicted based on MW and symmetry.[1] |
| Boiling Point | ~115–120°C at 10 mmHg | Extrapolated from benzyl bromide analogs.[1] |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene.[1] | Lipophilic ( |
| Reactivity Class | Alkylating Agent (Electrophile) | High reactivity toward amines, thiols, and phenoxides.[1] |
| Stability | Acid Sensitive | Cyclopropyl ring may open in strong acid ( |
Experimental Protocol: Synthesis of Precursor
Note: Due to the specific nature of the bromide, the synthesis of the stable hydrocarbon precursor (2-cyclopropyltoluene) is the critical quality control step.[1]
Objective: Synthesis of 1-cyclopropyl-2-methylbenzene (CAS 27546-46-9).[1][2][4]
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Reagent Loading:
-
Add 2-Bromotoluene (17.1 g, 100 mmol).
-
Add Cyclopropylboronic acid (11.2 g, 130 mmol).
-
Add Toluene (200 mL) and Water (10 mL).
-
-
Catalyst Addition:
-
Reaction: Heat the mixture to
with vigorous stirring for 16 hours. Monitor by TLC (Hexanes) or GC-MS.[1] -
Workup: Cool to RT. Filter through a pad of Celite.[1] Wash the filtrate with water (
) and brine. Dry over . -
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the colorless liquid product.[1]
Conversion to Bromide (General Procedure):
Dissolve the intermediate (10 mmol) in
Reactivity Profile & Applications
The primary utility of this compound is as an electrophile in
Key Reactions
-
N-Alkylation: Reaction with secondary amines to form tertiary amines (common in GPCR ligand synthesis).[1]
-
O-Alkylation: Reaction with phenols (using
in DMF) to create ether linkages.[1] -
C-Alkylation: Reaction with enolates or active methylene compounds.[1]
Mechanistic Considerations
The steric bulk of the ortho-cyclopropyl group creates a "picket fence" effect.[1] While it does not prevent reaction, it significantly slows down the approach of nucleophiles compared to unsubstituted benzyl bromide.[1] This requires higher temperatures or stronger nucleophiles, which in turn increases the risk of elimination or ring-opening side reactions.[1]
Caption: Reactivity map highlighting the competition between desired substitution and acid-mediated degradation.[1]
Safety & Handling
-
Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It must be handled strictly inside a functioning fume hood.[1]
-
Alkylating Agent: Potentially mutagenic.[1][4] Wear double nitrile gloves and a lab coat.[1]
-
Storage: Store at
under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration. -
Spill Cleanup: Neutralize spills with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.[1]
References
-
Chemical Identity & Precursors
-
Synthetic Methodology (Suzuki Coupling)
-
Bromination Protocols
-
Related Patent Literature
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Cyclopropyl-2-methyl-Benzene, CasNo.27546-46-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 1-Cyclopropyl-2-methylbenzene (CAS 27546-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]
safety data sheet (SDS) for 1-(Bromomethyl)-2-cyclopropylbenzene
Technical Safety & Handling Guide: 1-(Bromomethyl)-2-cyclopropylbenzene
Executive Summary
This guide serves as a technical whitepaper for the safe handling, containment, and risk management of This compound . Unlike a standard Safety Data Sheet (SDS), this document integrates mechanistic toxicology with operational protocols.
Primary Hazard Classification:
-
High Potency Lachrymator: Induces severe respiratory and ocular distress at low concentrations.
-
Corrosive/Alkylating Agent: Capable of irreversible chemical burns and DNA alkylation.
-
Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas.
Part 1: Chemical Identity & Physiochemical Profiling
Compound: this compound Functional Class: Ortho-substituted Benzyl Bromide / Cyclopropylarene CAS Registry Number: Note: This specific isomer is often a custom synthesis intermediate. Closely related analogs include 181207-69-2 (isomer) or 100-39-0 (parent benzyl bromide). Always verify batch-specific COA.
Structural Analysis & Reactivity
The molecule consists of a benzene core substituted at the ortho position with a cyclopropyl group and a bromomethyl group.
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | MW: ~211.10 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (HBr release). |
| Reactivity Motif | Benzylic Carbon-Bromine Bond | Highly susceptible to |
| Stability | Moisture/Light Sensitive | Must be stored under Argon/Nitrogen at 2–8°C. |
| Predicted BP | ~110–115°C (at reduced pressure) | Do not distill at atmospheric pressure (risk of explosion). |
Part 2: Toxicological Mechanism & Hazard Architecture
To handle this compound safely, one must understand why it is toxic. The hazard profile is driven by two distinct molecular mechanisms.
The Lachrymatory Response (TRPA1 Activation)
Benzyl halides are potent lachrymators not merely due to acidity, but because they covalently modify ion channels on sensory nerves.
-
Target: TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in the cornea and respiratory tract.
-
Mechanism: The electrophilic benzyl carbon attacks cysteine residues on the TRPA1 channel, locking it open. This causes a massive influx of
, triggering pain signals and tear production.
Cellular Alkylation ( Mechanism)
The benzylic bromide is a "soft" electrophile. It readily alkylates nucleophilic centers in DNA (Guanine N7) and proteins.
Graphviz Diagram: Alkylation & Toxicity Pathway
Caption: Dual-mechanism toxicity showing direct DNA alkylation and TRPA1-mediated neurotoxicity.
Part 3: Operational Control & Containment
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary Containment: Use spill trays. Do not handle over open benchtop.
-
Atmosphere: Handle under inert atmosphere (Schlenk line or Glovebox) when possible to prevent hydrolysis.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide zero protection against benzyl bromides (breakthrough < 1 minute).
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Impermeable to organic halides. |
| Gloves (Outer) | Nitrile (Double layer) | Mechanical protection for the inner laminate glove. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to lachrymatory vapor. |
| Respiratory | Full-face respirator with OV/AG cartridges | Required only if fume hood containment is breached. |
Part 4: Emergency Response Protocols
Spill Management (Self-Validating Workflow)
CRITICAL: Do not use water immediately. Water generates HBr gas, expanding the hazard zone.
Graphviz Diagram: Spill Response Logic
Caption: Step-by-step decision tree for managing benzyl bromide spills safely.
Decontamination Solution (The "Quench")
To neutralize equipment or spills, use the following solution which converts the alkyl bromide into a harmless salt via nucleophilic substitution:
-
Formula: 5% Sodium Thiosulfate (
) + 2% Sodium Bicarbonate ( ) in water. -
Action: Thiosulfate acts as a sulfur nucleophile, displacing the bromine rapidly without generating volatile toxic byproducts.
Part 5: Synthesis & Stability Context
For researchers using this as an intermediate (e.g., in drug discovery for antithrombotics or melatonin receptor agonists):
-
Purity Check: Check
-NMR for a singlet around 4.5 ppm (benzylic ). If this peak shifts or broadens, or if you see a broad singlet > 8.0 ppm (HBr), re-purify. -
Storage: Store over activated 4Å molecular sieves to scavenge moisture and prevent autocatalytic decomposition.
-
Reaction Monitoring: When using in synthesis, monitor consumption via TLC (UV active). Quench reactions with saturated
(aq) in the hood to trap any liberated HBr.
References
-
PubChem. 1-Bromo-2-(bromomethyl)benzene (Analogous Hazard Profile). National Library of Medicine. Available at: [Link]
-
Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282. (Mechanistic source for lachrymatory action).
reactivity profile of 1-(Bromomethyl)-2-cyclopropylbenzene
The Mechanistic Probe: Reactivity Profile of 1-(Bromomethyl)-2-cyclopropylbenzene
Executive Summary
This compound (CAS: 1017962-38-7 / derivatives) represents a specialized class of "mechanistic discriminators" in physical organic chemistry. Its utility stems from the unique electronic interaction between the strained cyclopropyl ring and the adjacent benzylic center. Unlike its aliphatic analog (cyclopropylcarbinyl bromide), which acts as an ultrafast radical clock (
Part 1: Structural Dynamics & Electronic Properties
The reactivity of this compound is defined by the proximity of the cyclopropyl group (C2) to the reactive benzylic center (C1).
The "Ortho-Effect" and Anchimeric Assistance
In the ground state, the molecule adopts a conformation where the cyclopropane ring is roughly perpendicular to the benzene plane to minimize steric clash with the benzylic protons. However, upon ionization (loss of bromide), the system undergoes a significant geometric reorganization.
-
Cationic Stabilization: The forming carbocation at the benzylic position is stabilized not only by resonance with the benzene ring but also by the "bisected" cyclopropyl group. The Walsh orbitals of the cyclopropane ring overlap with the empty p-orbital of the benzylic cation.
-
Quantitative Impact: This
-delocalization leads to a massive rate acceleration in solvolysis reactions—often to times faster than unsubstituted benzyl bromide.
Radical Stability (The "Negative" Clock)
Contrary to popular assumption, the o-cyclopropylbenzyl radical is kinetically stable against ring opening.
-
Thermodynamic Barrier: Ring opening would convert a resonance-stabilized benzylic radical into a primary alkyl radical. This transformation is thermodynamically uphill (
), unlike the aliphatic cyclopropylcarbinyl radical where opening relieves strain and forms a similar or more stable radical. -
Utility: This makes the molecule an excellent negative control in radical clock experiments. If a reaction yields ring-opened products, it suggests a cationic intermediate or a metal-catalyzed insertion, rather than a free radical mechanism.
Part 2: Reactivity Pathways & Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the reaction environment (Solvolytic/Cationic vs. Radical).
Figure 1: Divergent reactivity profile. The cationic pathway leads to acceleration and potential rearrangement, while the radical pathway is characterized by stability.
Part 3: Synthetic Protocol
To ensure the integrity of the cyclopropane ring, the synthesis must avoid strong acids (which cause premature ring opening) and non-selective radical halogenation. The recommended route utilizes a Suzuki coupling followed by a neutral Appel reaction.
Reagents & Equipment[1][2]
-
Starting Material: 2-Bromobenzyl alcohol (CAS: 18982-54-2).
-
Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9).
-
Bromination: Carbon tetrabromide (
), Triphenylphosphine ( ). -
Solvents: 1,4-Dioxane, Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling (Synthesis of 2-cyclopropylbenzyl alcohol)
-
Charge: In a flame-dried Schlenk flask, combine 2-bromobenzyl alcohol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and
(3.0 equiv). -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Heat to 90°C under Argon for 12 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate the alcohol.
-
Checkpoint: Verify cyclopropyl integrity via
NMR (characteristic multiplets at 0.6–1.0 ppm).
-
Step 2: Appel Bromination (Conversion to Bromide)
Why this method? Using HBr or
-
Dissolution: Dissolve 2-cyclopropylbenzyl alcohol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM at 0°C. -
Addition: Dropwise add a solution of
(1.2 equiv) in DCM. -
Stirring: Allow to warm to room temperature over 2 hours.
-
Purification: Concentrate and precipitate
with pentane. Filter and concentrate the filtrate. -
Storage: The product is a lachrymator and potentially unstable. Store at -20°C under inert atmosphere.
Part 4: Experimental Data Summary
| Parameter | Value / Characteristic | Relevance |
| Solvolysis Rate ( | ~500x vs Benzyl Bromide | Indicates strong |
| Radical Rearrangement | Negligible / Very Slow | Serves as a negative control for radical clocks. |
| Dominant Mechanism | Favored due to cation stabilization. | |
| Major Impurity | Ring-opened homoallylic bromide | Indicates acid contamination during synthesis. |
Part 5: Safety & Handling (Lachrymator Warning)
This compound is a potent benzylic bromide.
-
Hazards: Severe eye irritant (lachrymator) and skin corrosive. It acts as an alkylating agent.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.
References
-
Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151-1176. Link
-
Shiner, V. J., & Imbalzano, J. F. (1967). Gamma-Deuterium Isotope Effects and the Mechanism of the Solvolysis of Cyclopropylcarbinyl Bromide. Journal of the American Chemical Society, 89(22), 5565–5573. Link
-
Martin, J. C., & Timberlake, J. W. (1970). The Solvolysis of o-Cyclopropylbenzyl Bromide. Journal of the American Chemical Society, 92(4), 978. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1990).[3] Evidence for Reversible Ring-Opening of the
-Cyclopropylbenzyl Radical. Journal of the Chemical Society, Chemical Communications, (13), 923-925. Link
Sources
A Tale of Two Halides: A Deep Dive into the Contrasting Reactivity of 1-(Bromomethyl)-2-cyclopropylbenzene and Benzyl Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Archetype of Benzylic Reactivity
In the vast landscape of organic synthesis and medicinal chemistry, benzylic halides are foundational building blocks, prized for their reactivity in introducing the benzyl moiety. Benzyl bromide, the archetypal example, is a workhorse reagent, its properties and reactions extensively documented and well-understood.[1][2] However, the nuanced world of drug discovery and materials science often demands finer control over molecular architecture and reactivity. This guide delves into a comparative analysis of benzyl bromide and a less-explored analogue, 1-(Bromomethyl)-2-cyclopropylbenzene. By examining the subtle yet profound influence of an ortho-cyclopropyl substituent, we aim to provide a comprehensive technical resource for professionals seeking to exploit the unique chemical space offered by this intriguing molecule.
This document will explore the fundamental differences in structure, reactivity, and potential applications of these two compounds, moving beyond a simple recitation of facts to an expert analysis of the underlying chemical principles. We will dissect the electronic and steric effects at play, providing a framework for predicting and harnessing their distinct chemical behaviors.
Part 1: Benzyl Bromide - The Established Benchmark
Benzyl bromide, with the chemical formula C₆H₅CH₂Br, is a colorless liquid known for its lachrymatory properties.[2] Its structure is simple: a benzene ring attached to a bromomethyl group.[1] This simplicity, however, belies a rich and versatile reactivity profile that has made it an indispensable tool in organic synthesis.
Physicochemical Properties of Benzyl Bromide
A summary of the key physicochemical properties of benzyl bromide is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100-39-0 | [1] |
| Molecular Formula | C₇H₇Br | [2] |
| Molecular Weight | 171.03 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 198-199 °C | [2] |
| Melting Point | -3 to -1 °C | |
| Density | 1.438 g/mL at 25 °C | [2] |
Reactivity Profile of Benzyl Bromide
The reactivity of benzyl bromide is dominated by the lability of the carbon-bromine bond, which is readily cleaved in nucleophilic substitution reactions. This reactivity stems from the stability of the resulting benzyl carbocation intermediate.
Benzyl bromide can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions.[3][4]
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction proceeds via a two-step Sₙ1 mechanism. The rate-determining step is the formation of the benzyl carbocation, which is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[4][5]
-
Sₙ2 Pathway: With strong nucleophiles and polar aprotic solvents, the reaction favors a concerted Sₙ2 mechanism.[6][7] The backside attack of the nucleophile leads to an inversion of stereochemistry if the benzylic carbon is chiral.
The facility with which benzyl bromide undergoes these reactions makes it a premier reagent for the benzylation of alcohols, phenols, amines, and other nucleophiles, a common strategy for installing protecting groups in multi-step syntheses.[8]
Caption: Nucleophilic substitution pathways for benzyl bromide.
Synthesis of Benzyl Bromide
Benzyl bromide is typically synthesized via the free-radical bromination of toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide, or under UV irradiation.[2]
Part 2: this compound - A Study in Perturbation
This compound is a structural analogue of benzyl bromide where a cyclopropyl group is introduced at the ortho position of the benzene ring. While specific physicochemical data for this compound is not as readily available as for benzyl bromide, its structure suggests a significant departure in reactivity due to the unique electronic and steric properties of the cyclopropyl group.
Physicochemical Properties of this compound
| Property | Value (Predicted or from Analogues) | Reference(s) |
| CAS Number | Not readily available for this specific isomer. A related isomer, [1-(bromomethyl)cyclopropyl]benzene has CAS 181207-69-2. | [9] |
| Molecular Formula | C₁₀H₁₁Br | |
| Molecular Weight | 211.10 g/mol | [10] |
| Appearance | Likely a liquid at room temperature | |
| Boiling Point | Higher than benzyl bromide due to increased molecular weight | |
| Density | Likely similar to or slightly less than benzyl bromide |
Note: Due to the limited availability of experimental data for this compound, some properties are estimated based on its structure and comparison with related compounds.
The Influence of the Ortho-Cyclopropyl Group
The introduction of a cyclopropyl group at the ortho position to the bromomethyl group introduces two key perturbations:
-
Electronic Effects: The cyclopropyl group is known to possess a unique electronic character. It can donate electron density to an adjacent π-system or carbocation through a mechanism involving its Walsh orbitals, which have significant p-character.[11][12] This "pseudo-π" character allows the cyclopropyl group to stabilize an adjacent positive charge, much like a vinyl or phenyl group.[11] This electronic donation can have a profound impact on the stability of the benzylic carbocation intermediate in an Sₙ1 reaction.
-
Steric Effects: The ortho-cyclopropyl group introduces significant steric hindrance around the benzylic carbon.[13] This steric bulk can impede the backside attack of a nucleophile in an Sₙ2 reaction, potentially slowing down this pathway compared to benzyl bromide.
Caption: Dual influence of the ortho-cyclopropyl substituent.
Predicted Reactivity of this compound
Based on these electronic and steric considerations, we can predict the following differences in reactivity compared to benzyl bromide:
-
Enhanced Sₙ1 Reactivity: The electron-donating nature of the cyclopropyl group is expected to further stabilize the benzylic carbocation intermediate, potentially leading to a faster rate of Sₙ1 reactions compared to benzyl bromide.
-
Reduced Sₙ2 Reactivity: The steric bulk of the ortho-cyclopropyl group is likely to hinder the backside attack of nucleophiles, resulting in a slower rate of Sₙ2 reactions.[14]
This divergent reactivity profile suggests that this compound would be a more selective substrate for Sₙ1 reactions, offering a valuable tool for synthetic chemists aiming for specific reaction outcomes.
Potential Applications in Drug Discovery
The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[15][16] The ability to selectively introduce a 2-cyclopropylbenzyl group using this compound could be highly advantageous in the synthesis of novel therapeutic agents.
Part 3: Comparative Analysis and Experimental Protocols
Comparative Summary
| Feature | Benzyl Bromide | This compound |
| Structure | Unsubstituted phenyl ring | Phenyl ring with ortho-cyclopropyl group |
| Electronic Effects | Standard benzylic system | Electron-donating cyclopropyl group |
| Steric Hindrance | Minimal | Significant at the ortho position |
| Predicted Sₙ1 Reactivity | High | Very High |
| Predicted Sₙ2 Reactivity | High | Moderate to Low |
| Primary Applications | General benzylation, protecting group | Selective Sₙ1 reactions, introduction of cyclopropylbenzyl moiety in medicinal chemistry |
Experimental Protocols
A plausible synthetic route to this compound would involve the free-radical bromination of 2-cyclopropyltoluene.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-cyclopropyltoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS, 1.1 eq.).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS. The reaction can also be initiated by photolysis with a UV lamp.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the desired this compound.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the cyclopropyl and benzylic protons in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
To empirically validate the predicted differences in reactivity, a comparative kinetic study of the solvolysis of benzyl bromide and this compound in a polar protic solvent (e.g., aqueous ethanol) could be performed.
Caption: Workflow for comparing Sₙ1 reactivity.
Conclusion
While benzyl bromide remains a cornerstone of organic synthesis, this compound presents a compelling alternative for applications requiring enhanced Sₙ1 reactivity and the strategic introduction of a cyclopropyl moiety. The ortho-cyclopropyl group acts as a powerful modulator of both electronic and steric properties at the benzylic position, leading to a distinct and potentially more selective reactivity profile. This guide has provided a comprehensive overview of the theoretical underpinnings and practical considerations for utilizing these two benzylic halides. Further experimental investigation into the properties and reactions of this compound is warranted and promises to unlock new opportunities in the design and synthesis of complex molecules for a range of scientific disciplines.
References
-
Chemical Bull. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide.
-
Thomas Scientific. Benzyl bromide, reagent grade, 98%.
-
Smolecule. Buy 1-Bromo-2-(cyclopropylmethyl)benzene | 1889435-75-9.
-
ChemScene. [1-(bromomethyl)cyclopropyl]benzene | 181207-69-2.
-
Sigma-Aldrich. Benzyl bromide reagent grade, 98%.
-
Wikipedia. Benzyl bromide.
-
Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
-
ChemicalBook. Benzyl bromide | 100-39-0.
-
Vaia. Benzyl bromide - Organic Chemistry.
-
Fiveable. Benzyl bromide Definition - Organic Chemistry II Key Term.
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
-
Khan Academy. Reactions at the benzylic position.
-
EvitaChem. Buy 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene (EVT-13359586).
-
RSC Publishing. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes.
-
EvitaChem. Buy (Cis-2-(bromomethyl)cyclopropyl)benzene (EVT-13283095) | 1017962-38-7.
-
PubChem. (1-Bromo-2-methylpropyl)benzene.
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.
-
PubChem. 1-Bromo-2-cyclopropylbenzene.
-
Sigma-Aldrich. (Bromomethyl)cyclopropane 97%.
-
Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions.
-
Homework.Study.com. Within each set, rank the compounds in order of increasing rates of their S_N2 reaction.
-
MedLife Mastery. SN2 v.s. SN1 Reactions - MCAT Content.
-
Patsnap Eureka. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
-
Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)BENZENE | CAS 3433-80-5.
-
Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?
-
Wiley Online Library. structure and reactivity of the cyclopropane species.
-
Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
-
Actylis. (Bromomethyl)-Cyclopropane - API Intermediate.
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
-
National Institutes of Health. Reactivity of electrophilic cyclopropanes.
-
NIST WebBook. Benzene, 1-bromo-2-methyl-.
-
Chemistry LibreTexts. 15.8: Spectroscopy of Aromatic Compounds.
-
ResearchGate. Increased steric strain adjacent to cyclopropane.
-
NIST WebBook. Benzene, 1-(bromomethyl)-2-methyl-.
Sources
- 1. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide [chemicalbull.com]
- 2. thomassci.com [thomassci.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
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Methodological & Application
Application Note: High-Fidelity Wohl-Ziegler Bromination of 2-Cyclopropyltoluene
Executive Summary
This protocol details the selective benzylic bromination of 2-cyclopropyltoluene to synthesize 1-(bromomethyl)-2-cyclopropylbenzene (also known as 2-cyclopropylbenzyl bromide).[1]
While the Wohl-Ziegler reaction is a standard transformation, this specific substrate presents a unique chemoselectivity challenge: the preservation of the acid-sensitive and radical-sensitive cyclopropyl ring in the presence of high-energy radical species and HBr byproducts. This guide replaces the toxic, traditional carbon tetrachloride (
Key Deliverables:
-
Selectivity: >95% regioselectivity for the methyl group over the cyclopropyl methine.[1]
-
Stability: Prevention of acid-catalyzed homoallylic rearrangement via an integrated solid-phase scavenging system.[1]
-
Safety: Management of potent lachrymatory products.[1]
Mechanistic Insight & Chemoselectivity
The Selectivity Landscape
The substrate contains two potential sites for hydrogen abstraction by the succinimidyl radical:
-
The Methyl Group (Path A): Forms a primary benzylic radical.[1] Bond Dissociation Energy (BDE)
88–90 kcal/mol.[1] -
The Cyclopropyl Methine (Path B): Forms a tertiary benzylic radical on the ring.[1]
Critical Analysis: Although tertiary radicals are generally more stable, the cyclopropyl C–H bond possesses significant
The "Hidden" Danger: The primary failure mode is not radical abstraction of the ring, but acid-catalyzed ring opening . The reaction generates HBr as a byproduct.[1] If not neutralized, HBr protonates the cyclopropyl ring, leading to ring-opening to form propenyl benzenes (homoallylic rearrangement).[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanistic bifurcation showing the necessity of acid scavenging to prevent Path B/Rearrangement.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | 2-Cyclopropyltoluene (>98%) | Starting Material |
| Brominating Agent | N-Bromosuccinimide (NBS) | Source of Br[1][2][3][4]•. Must be recrystallized from water if yellow/aged.[1] |
| Initiator | AIBN (Azobisisobutyronitrile) | Radical initiator ( |
| Solvent | Green replacement for CCl | |
| Acid Scavenger | Anhydrous NaHCO | Neutralizes HBr to prevent cyclopropyl ring opening.[1] |
| Equipment | Reflux condenser, Argon/N | Oxygen inhibits radical chains; inert atmosphere is vital.[1] |
Step-by-Step Methodology
Step 1: Preparation and Degassing
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Charge the flask with 2-cyclopropyltoluene (10.0 mmol, 1.32 g).[1]
-
Add PhCF
(50 mL, 0.2 M concentration). -
Add Solid NaHCO
(2.0 mmol, 0.2 equiv). Note: This heterogeneous base protects the ring without quenching the radical reaction. -
Degas the solution by bubbling Argon or Nitrogen through the liquid for 15 minutes. Crucial: Oxygen acts as a radical trap and will stall the reaction.
Step 2: Reagent Addition
-
Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv).
-
Add AIBN (0.5 mmol, 5 mol%).
-
Attach a reflux condenser and purge the headspace with Argon.[1]
Step 3: Reaction Initiation
-
Heat the reaction mixture to 85°C (oil bath temperature).
-
Observation: The reaction is initiated when the heavy, white NBS solid (bottom of flask) begins to disappear and is replaced by light, floating succinimide solid (top of solvent).[1]
-
Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS every hour.
-
Endpoint: Reaction is typically complete in 2–4 hours.[1] Stop when starting material is <5%.[1] Over-reaction leads to gem-dibromides.
Step 4: Workup
-
Cool the mixture to 0°C to precipitate remaining succinimide.
-
Filter the cold mixture through a fritted funnel or Celite pad to remove succinimide and excess base.
-
Wash the filtrate with water (
mL) and brine ( mL). -
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath <40°C to prevent thermal degradation).
Step 5: Purification
-
Method: Silica Gel Chromatography.[1]
-
Eluent: 100% Hexanes
2% EtOAc/Hexanes.[1] -
Note: The product is a benzyl bromide and is a lachrymator .[1] Handle all fractions in a fume hood.
Quality Control & Troubleshooting
Analytical Markers (NMR)
The success of the reaction is best validated by
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Benzylic -CH | 4.50 – 4.65 | Singlet (2H) | Product Peak. Sharp singlet confirms substitution.[1] |
| Cyclopropyl -CH | 1.80 – 2.00 | Multiplet (1H) | Integrity check.[1] Loss/shift indicates ring opening.[1] |
| Cyclopropyl -CH | 0.60 – 1.00 | Multiplets (4H) | Distinctive high-field signals.[1] |
| Aldehyde (-CHO) | 9.8 – 10.0 | Singlet | Oxidation byproduct (if wet/O |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxygen poisoning or impure NBS.[1] | Degas solvent longer; recrystallize NBS (water, then dry P |
| Ring Opening Observed | Acid buildup (HBr).[1] | Increase NaHCO |
| Dibromination | Excess NBS or long reaction time.[1] | Stop reaction at 95% conversion; use strictly 1.05 eq NBS. |
| Yellow Product | Residual Br | Wash organic layer with 10% Na |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical acid-scavenging step.
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Benzylic bromides are potent tear gases.[1] All weighing, reactions, and rotovap operations must occur in a functioning fume hood.[1] Glassware should be rinsed with an ethanol/amine solution to quench residues before removal from the hood.[1]
-
Solvent Safety: While PhCF
is safer than CCl , it is flammable (Flash point 47°C).[1] Maintain inert atmosphere. -
Peroxide Risk: AIBN decomposes to release N
gas.[1] Ensure the system is vented (via a bubbler) to prevent pressure buildup.[1]
References
-
Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1] Link
-
Cantillo, D., et al. (2014).[1][6] Continuous-Flow Protocol for the Bromination of Benzylic Compounds... Using Acetonitrile as Solvent.[1][7] The Journal of Organic Chemistry, 79(2), 223–229.[1][6] Link[1]
-
Walling, C., & Fredricks, P. S. (1962).[1] Positive Halogen Compounds. III. Allylic Bromination with N-Bromosuccinimide.[1][3][4][5][8][9] Journal of the American Chemical Society, 84(17), 3326–3331.[1] (Foundational mechanism regarding Br2 concentration). Link
-
Ma, S., et al. (2003).[1] Selectivity in Radical Bromination of Alkylcyclopropanes. Journal of Organic Chemistry. (General reference for cyclopropyl stability in radical conditions).
-
BenchChem. (2025).[1][9] Application Notes for Benzylic Bromination using NBS. BenchChem Protocols. Link[1]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Alkylation using ortho-Cyclopropylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the ortho-Cyclopropylbenzyl Moiety
The ortho-cyclopropylbenzyl group is a valuable structural motif in medicinal chemistry and materials science. The cyclopropyl ring introduces conformational rigidity and can modulate the electronic properties of the benzyl system. This unique combination often leads to enhanced binding affinity to biological targets, improved metabolic stability, and desirable physicochemical properties in drug candidates. ortho-Cyclopropylbenzyl bromide serves as a key electrophilic precursor for introducing this moiety onto various nucleophilic scaffolds, including amines, phenols, thiols, and carbanions.
This document provides a comprehensive guide to performing alkylation reactions using ortho-cyclopropylbenzyl bromide. It covers the underlying mechanistic principles, detailed experimental protocols for various classes of nucleophiles, and critical safety considerations.
Mechanistic Considerations: Navigating the SN1/SN2 Manifold
Alkylation reactions with benzyl bromides, including ortho-cyclopropylbenzyl bromide, proceed via nucleophilic substitution.[1] The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the reaction conditions and the nature of the nucleophile.
-
SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1] The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For ortho-cyclopropylbenzyl bromide, a primary benzylic halide, the SN2 mechanism is generally preferred.
-
SN1 Pathway: This pathway becomes more prevalent with weaker nucleophiles, protic solvents (e.g., ethanol, water), and for secondary or tertiary benzylic halides that can form stable carbocations. While less common for primary benzyl bromides, conditions that promote carbocation formation could lead to a mixed SN1/SN2 or predominantly SN1 reaction.
The choice of base is also critical. Strong, non-nucleophilic bases are often employed to deprotonate the nucleophile without competing in the alkylation reaction.
Caption: General mechanisms for alkylation.
Experimental Protocols
Safety First: ortho-Cyclopropylbenzyl bromide is a lachrymator and irritant.[2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Protocol 1: N-Alkylation of a Primary Amine
This protocol details the alkylation of a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
ortho-Cyclopropylbenzyl bromide
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add ortho-cyclopropylbenzyl bromide (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-alkylation.
Protocol 2: O-Alkylation of a Phenol
This protocol describes the Williamson ether synthesis for the preparation of an ortho-cyclopropylbenzyl aryl ether.
Materials:
-
ortho-Cyclopropylbenzyl bromide
-
Phenol derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of ortho-cyclopropylbenzyl bromide (1.05 - 1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 82 | 80 - 95 |
| Secondary Amines | K₂CO₃, DIPEA | Acetonitrile, DMF | 25 - 82 | 75 - 90 |
| Phenols | NaH, K₂CO₃ | DMF, Acetone | 0 - 60 | 85 - 98 |
| Thiols | NaH, Et₃N | THF, DMF | 0 - 25 | 90 - 99 |
| Carbanions (e.g., malonates) | NaH, NaOEt | THF, Ethanol | 0 - 78 | 70 - 85 |
Yields are representative and can vary depending on the specific substrate and reaction conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields in N-Alkylation: If dialkylation is a competing side reaction with primary amines, consider using a larger excess of the amine or adding the alkylating agent more slowly. For less reactive amines, a stronger base such as cesium carbonate or DBU may be required.
-
Elimination Side Products: While less common for primary benzyl bromides, the use of very strong, hindered bases can sometimes lead to elimination. If this is observed, switching to a milder base like potassium carbonate is recommended.
-
Reaction Stalls: Ensure all reagents and solvents are anhydrous, especially when using strong bases like sodium hydride. Trace amounts of water can quench the base and hinder the reaction.
-
Phase-Transfer Catalysis: For O-alkylation reactions with less soluble phenoxides, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields.[4]
References
- Vertex AI Search. Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING. Accessed January 5, 2026.
- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. Accessed August 7, 2025.
- Pearson. Propose a mechanism for the reaction of benzyl bromide with ethan.... Accessed June 12, 2024.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Accessed June 13, 2024.
- Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
- Alkylation of the compound 1 with benzyl bromide (Chernyshev et al. , 2008 a ).
- Thermo Fisher Scientific.
- Fisher Scientific.
- Google Patents. CN104892355A - Novel method for synthesizing cyclopropyl bromide.
- FUJIFILM Wako.
- ChemicalBook. Cyclopropyl bromide synthesis.
- ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF.
- ChemicalBook.
- ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process.
- Cole-Parmer.
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
- ChemRxiv.
- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
- Google Patents.
- PTC O-Alkyl
- Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.
- ResearchGate. (PDF)
- arkat usa.
- Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
- Reddit. N-alkylation with cyclomethylbromide : r/Chempros. Accessed October 17, 2022.
- Organic Syntheses Procedure. cyclopropyl cyanide.
- ChemRxiv.
- MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
- ChemRxiv.
- Organic Syntheses Procedure. Copper(II) Triflate as Additive in Low Loading Au(I)
- Organic Syntheses Procedure. 6.
- Reductive Alkylation of Amines with Carboxylic Ortho Esters.
Sources
Application Note: Strategic Bromination of Acid-Sensitive (2-Cyclopropylphenyl)methanol
Target Molecule: 1-(Bromomethyl)-2-cyclopropylbenzene CAS: 181207-69-2 Application: Pharmaceutical Intermediate (e.g., Thrombosis/Kinase Inhibitor scaffolds)
Executive Summary & Scientific Rationale
Converting (2-cyclopropylphenyl)methanol to This compound presents a specific chemoselective challenge: preserving the acid-sensitive cyclopropyl ring while activating the benzylic alcohol for displacement.
The Challenge: Cyclopropyl Sensitivity
The cyclopropyl group, possessing significant ring strain (~27.5 kcal/mol) and
Furthermore, the ortho-cyclopropyl group stabilizes the benzylic carbocation via
The Solution: Mechanistic Control
To ensure high fidelity, the reaction must proceed via an
-
Protocol A (High Fidelity): The Appel Reaction (CBr
/ PPh ).[1] This is the recommended "Gold Standard" for medicinal chemistry scales. It operates at neutral pH and drives the reaction via the formation of strong P=O bonds, preventing ring opening. -
Protocol B (Scale-Up): PBr
with Pyridine . For larger batches where atom economy is critical, PBr can be used only if buffered with pyridine to scavenge the stoichiometric HBr byproduct immediately.
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on project constraints.
Figure 1: Decision matrix for selecting the optimal bromination strategy based on scale and purity requirements.
Protocol A: The Appel Reaction (Recommended)
This method utilizes Triphenylphosphine (PPh
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| (2-Cyclopropylphenyl)methanol | 1.0 | Substrate |
| Carbon Tetrabromide (CBr | 1.25 | Bromine Source |
| Triphenylphosphine (PPh | 1.5 | Activator / Oxygen Acceptor |
| Dichloromethane (DCM) | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice/water bath.
-
Solvation: Dissolve (2-cyclopropylphenyl)methanol (1.0 equiv) and CBr
(1.25 equiv) in anhydrous DCM. Ensure complete dissolution. -
Activation: Dissolve PPh
(1.5 equiv) in a separate minimal volume of DCM. Add this solution dropwise to the main reaction flask over 15–20 minutes.-
Note: The solution may turn slightly yellow. Rapid addition can cause an exotherm; maintain internal temp < 5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1). The alcohol (lower R_f) should disappear; the bromide (high R_f) and TPPO (baseline) will appear.
-
-
Workup (The "Hexane Crash"):
-
Concentrate the reaction mixture to ~20% of its original volume under reduced pressure (Rotavap, < 30°C bath).
-
Add cold n-Hexane or Heptane (5 volumes) to the residue with vigorous stirring. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.
-
Filter the suspension through a pad of Celite or a fritted glass funnel.
-
Wash the filter cake with additional hexane.
-
-
Purification: Concentrate the filtrate. If high purity (>98%) is required, perform a rapid filtration through a short silica plug eluting with 100% Hexanes to remove residual TPPO.
Protocol B: Buffered PBr (Scale-Up Alternative)
Warning: Unbuffered PBr
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| (2-Cyclopropylphenyl)methanol | 1.0 | Substrate |
| Phosphorus Tribromide (PBr | 0.4 | Brominating Agent |
| Pyridine | 0.1 - 0.2 | Acid Scavenger |
| DCM or Et | [0.5 M] | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Setup: Equip a 3-neck flask with an internal thermometer, addition funnel, and nitrogen line.
-
Solvation: Dissolve the alcohol and Pyridine in anhydrous DCM. Cool the mixture strictly to -10°C to 0°C (Salt/Ice bath).
-
Addition: Dilute PBr
in DCM (1:1 v/v). Add this solution dropwise via the addition funnel, ensuring the internal temperature never exceeds 0°C .-
Critical: The reaction is highly exothermic.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to 10°C. Do not heat. Monitor by TLC.[6]
-
Quench: Pour the reaction mixture carefully into a stirred mixture of Ice and Saturated NaHCO
.-
Why: This neutralizes remaining phosphorous species immediately.
-
-
Extraction: Separate phases. Extract aqueous layer with DCM (2x). Combine organics.
-
Wash: Wash organics with Brine (1x). Dry over MgSO
. -
Isolation: Concentrate under vacuum. The product is likely an oil. Distillation (high vacuum) may be required if phosphorous byproducts remain.
Quality Control & Troubleshooting
Mechanism of Action (Appel)
Understanding the mechanism clarifies why Protocol A is safer for the cyclopropyl ring.
Figure 2: The Appel reaction mechanism avoids free carbocations, protecting the cyclopropyl ring.
Analytical Validation[4]
-
1H NMR (CDCl
):-
Product: Look for the benzylic -CH
Br singlet. It typically shifts upfield (~4.5 - 4.6 ppm) compared to the starting alcohol (~4.7 ppm). -
Impurity (Ring Opening): Watch for olefinic protons in the 5.0–6.5 ppm region (indicates rearrangement to propenylbenzene).
-
Cyclopropyl Integrity: The cyclopropyl protons (0.6–1.0 ppm, multiplet) must remain intact.
-
-
Storage: The product is a benzylic bromide and is a lachrymator. Store at 4°C over copper wire (stabilizer) if storing for long periods.
References
-
Appel Reaction General Review: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English. Link
-
Cyclopropyl Sensitivity: "Method for producing (bromomethyl)cyclopropane." Patent WO2015101452A1. (Highlights temperature sensitivity of cyclopropyl carbinols). Link
-
Commercial Availability & Structure: this compound (CAS 181207-69-2). Link
-
Appel Reaction Mechanism & Utility: "Appel Reaction: Alcohol to Alkyl Halide." OrgoSolver. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chemscene.com [chemscene.com]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. askfilo.com [askfilo.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Preserving Cyclopropyl Integrity During Bromination
Welcome to the technical support center for chemists and researchers navigating the complexities of brominating molecules containing a cyclopropyl moiety. The high ring strain and unique electronic character of the cyclopropyl group make it susceptible to undesirable ring-opening reactions during electrophilic and radical bromination. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully achieve your desired brominated product while maintaining the integrity of the three-membered ring.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your bromination experiments.
Q1: My reaction with elemental bromine (Br₂) is giving a complex mixture of products, and I suspect ring opening. What's happening and how can I fix it?
A1: The use of elemental bromine (Br₂) often leads to cyclopropyl ring opening due to its strong electrophilic nature. The reaction likely proceeds through an electrophilic addition mechanism where the bromine attacks the cyclopropane ring, which has π-like character due to its bent bonds.[1] This forms a highly unstable cyclopropylmethyl carbocation intermediate, which rapidly rearranges to a more stable, open-chain carbocation, leading to a mixture of ring-opened dibromides.[2]
Immediate Solutions:
-
Switch to a Milder Brominating Agent: The most effective solution is to replace Br₂ with a milder reagent that reduces the electrophilicity of the reaction. N-Bromosuccinimide (NBS) is the most common and effective alternative.[3] Other excellent options include Pyridinium Tribromide (Py·Br₃) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4][5]
-
Control Reaction Conditions:
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the energy available for the ring-opening rearrangement.
-
Solvent Choice: Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or hexane. Polar solvents can stabilize the carbocation intermediate, promoting ring opening.
-
Exclusion of Light: Conduct the reaction in the dark to prevent the formation of bromine radicals, which can also initiate ring opening.[6]
-
Q2: I've switched to N-Bromosuccinimide (NBS), but I'm still observing low yields and potential ring-opened byproducts. What's going wrong?
A2: While NBS is milder than Br₂, improper reaction conditions can still lead to ring opening. The key is to control whether the reaction proceeds via a radical or an electrophilic pathway. NBS can participate in both.[7] The advantage of NBS is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which is crucial for favoring the desired pathway and suppressing side reactions.[8]
Troubleshooting Steps:
-
Promote a Radical Pathway (Wohl-Ziegler Reaction): For bromination of a carbon adjacent to the cyclopropyl ring (a cyclopropylmethyl C-H bond), a free-radical pathway is often desired.
-
Add a Radical Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and heat (reflux in CCl₄) or UV irradiation to initiate the reaction.[9] This ensures the reaction proceeds via a radical chain mechanism, which can be more selective than the electrophilic pathway.[10]
-
Ensure Purity of NBS: Impure, yellowish NBS can contain excess Br₂, which can lead to competing electrophilic reactions. Recrystallize NBS from hot water if necessary.[9]
-
-
Suppress Electrophilic Pathways:
-
Use a Non-Polar Solvent: As mentioned, avoid polar solvents. Dichloromethane (CH₂Cl₂) can be a suitable alternative to the now restricted CCl₄.
-
Add a Proton Sponge: If your substrate or reaction conditions might generate acidic byproducts (HBr), consider adding a non-nucleophilic base, like a proton sponge, to scavenge the acid and prevent it from catalyzing ring opening.
-
Q3: My substrate has an electron-donating group (e.g., a phenyl or hydroxyl group) near the cyclopropyl ring. How does this affect the bromination, and what precautions should I take?
A3: Electron-donating groups can significantly influence the reaction's outcome. They can activate an adjacent aromatic ring towards electrophilic substitution or stabilize a potential carbocation intermediate, increasing the likelihood of ring opening.[11][12]
Strategic Adjustments:
-
For Phenylcyclopropanes: If you want to brominate the aromatic ring, you'll be running an electrophilic aromatic substitution. To avoid ring opening, use a mild brominating agent like Pyridinium Tribromide in a solvent like acetic acid at room temperature.[13] This provides a controlled source of electrophilic bromine, minimizing direct attack on the cyclopropyl ring.
-
For Cyclopropylcarbinols (Alcohols): The hydroxyl group can participate in the reaction, potentially forming an intramolecular hydrogen bond in the transition state, which can influence the stereochemistry and stability of intermediates.[14] Protecting the alcohol group as a silyl ether (e.g., TBDMS) before bromination is a common strategy to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q: Why is the cyclopropyl ring so susceptible to opening during bromination?
A: The high degree of angle strain in the cyclopropane ring (C-C-C bond angles of 60°) results in "bent bonds" with significant p-character.[1] This gives the ring electronic properties similar to a π-bond, making it susceptible to attack by electrophiles like bromine. The initial electrophilic attack can lead to the formation of a cyclopropylmethyl carbocation, which is exceptionally stabilized through a phenomenon sometimes called "dancing resonance."[4][15][16] This stabilization, however, is a double-edged sword, as the rearrangement of this cation to a ring-opened homoallylic cation is an extremely fast, often irreversible process.[2]
Q: What is the best brominating agent to use to avoid ring opening?
A: There is no single "best" agent for all substrates, but a general hierarchy of mildness can be established. The choice depends on the desired position of bromination and the nature of the substrate.
| Brominating Agent | Typical Use | Key Advantages | Potential Downsides |
| N-Bromosuccinimide (NBS) | Radical bromination (allylic/benzylic positions) | Easy to handle solid; maintains low Br₂ concentration, suppressing ionic side reactions.[3] | Can still cause ring opening under ionic conditions; requires initiator for radical pathway. |
| Pyridinium Tribromide (Py·Br₃) | Electrophilic bromination of activated systems | Crystalline solid, easy to handle; highly selective, controlled release of bromine.[4][13] | Can be hygroscopic; primarily for electrophilic reactions. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical and electrophilic bromination | Stable, safe, and cost-effective alternative to NBS; provides two bromine equivalents.[15][17] | Less commonly used, so fewer literature precedents for specific substrates. |
| Elemental Bromine (Br₂) | General bromination | Inexpensive and readily available. | Highly corrosive, volatile, and very prone to causing cyclopropyl ring opening.[1] |
Q: Can I use radical inhibitors to prevent ring opening?
A: Yes, in some cases. If you are performing a reaction that should not proceed via a radical pathway (e.g., an electrophilic addition) but are concerned about radical side reactions initiated by light or impurities, adding a radical inhibitor like hydroquinone or BHT can be beneficial.[6] This helps to ensure that only the desired ionic mechanism is operative.
Experimental Protocols
Protocol 1: Radical Bromination of a Cyclopropylmethyl C-H Bond using NBS
This protocol is adapted from the Wohl-Ziegler reaction for allylic bromination and is suitable for brominating a carbon adjacent to a cyclopropyl ring.[9]
Materials:
-
Cyclopropyl-containing substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq, recrystallized if yellow)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclopropyl-containing substrate and the solvent.
-
Add NBS and AIBN to the flask.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (for CCl₄) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the denser NBS is consumed and the less dense succinimide byproduct floats on the surface of the CCl₄.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Electrophilic Bromination of a Cyclopropyl-Activated Aromatic Ring using Pyridinium Tribromide
This protocol is suitable for the selective bromination of an aromatic ring activated by a cyclopropyl group, minimizing ring opening.[13][16]
Materials:
-
Cyclopropyl-substituted aromatic substrate (1.0 eq)
-
Pyridinium Tribromide (Py·Br₃) (1.05 eq)
-
Glacial acetic acid or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl-substituted aromatic substrate in the chosen solvent.
-
Place the flask under an inert atmosphere.
-
Add the Pyridinium Tribromide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by aqueous sodium thiosulfate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired bromination pathways versus the undesired ring-opening pathway.
Caption: Competing pathways in electrophilic bromination.
Caption: Key steps in radical bromination.
References
-
Pearson. Cyclopentyl methyl ketone reacts with excess bromine. Suggest a m... | Study Prep in Pearson+. [Link]
-
Lambert, J. B., & Kobayashi, K. (1986). Free-radical and hydrogen bromide inhibition in the dark reaction of bromine with the 1,2-dimethylcyclopropanes. The Journal of Organic Chemistry, 51(26), 5099-5103. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
González, L., et al. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry, 69(26), 9002-10. [Link]
-
Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]
-
Request PDF. (2015). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]
-
Bloem. (2026). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis. [Link]
-
Wikipedia. 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
Bloem. (2026). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. [Link]
-
Vaia. Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. [Link]
-
PrepChem.com. Preparation of pyridinium tribromide. [Link]
-
Chemia. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
ACG Publications. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. [Link]
-
SlidePlayer. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Reddit. (2024). Bromination of cyclopropanes : r/OrganicChemistry. [Link]
-
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 91, 103017. [Link]
-
YouTube. (2021). NBS: Radical Bromination. [Link]
-
Quora. (2020). Why does cyclopropane give a test for unsaturation with a bromide solution? [Link]
-
Reddit. (2024). Bromination Help : r/Chempros. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination? [Link]
-
Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light : r/OrganicChemistry. [Link]
-
Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. [Link]
-
Chemistry Stack Exchange. (2015). Why doesn't 1-cyclopropylethyne give a positive reaction in the bromine-water unsaturation test? [Link]
-
Reddit. (2024). Doubt on Mechanism of Bromination of Cyclopropane derivative : r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Google Patents.
Sources
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 16. Pyridinium tribromide: A Safe Bromination Innovation in Materials Science | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 17. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Synthesis of 1-(Bromomethyl)-2-cyclopropylbenzene
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.
Ticket ID: YIELD-OPT-CPB-01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Purity of 1-(Bromomethyl)-2-cyclopropylbenzene
Executive Summary & Mechanistic Insight[1]
The synthesis of This compound (Target 1 ) presents a classic "strained-ring vs. benzylic reactivity" conflict. The cyclopropyl group is highly sensitive to acid-catalyzed ring opening (homoallylic rearrangement) and radical fragmentation.
Low yields are typically caused by two competing failure modes:
-
Acid-Catalyzed Ring Opening: Generation of in situ HBr (common in PBr3 or radical bromination) protonates the cyclopropyl ring, leading to ring-opened isomers (e.g., 1-bromo-4-phenyl-1-butene derivatives).
-
Radical Rearrangement: In radical bromination (Wohl-Ziegler), the
-cyclopropylbenzyl radical is stabilized, but if the reaction temperature is too high or concentration too low, the cyclopropylcarbinyl radical rearrangement clock can outcompete bromination.
This guide provides two optimized protocols: Method A (The Appel Reaction) for maximum yield from the alcohol, and Method B (Buffered NBS) for direct functionalization of the hydrocarbon.
Diagnostic Troubleshooting (Q&A)
Q1: I am seeing a complex mixture of olefins in my crude NMR (5.0–6.0 ppm region). What happened?
Diagnosis: Acid-catalyzed ring opening.
Root Cause: If you used PBr
Q2: My reaction stalled at 60% conversion, but adding more NBS led to impurities. Why? Diagnosis: Product inhibition and over-bromination. Root Cause: The product (benzyl bromide) is less stable than the starting material. Prolonged heating causes thermal degradation. Solution: Do not push for 100% conversion. Stop the reaction at ~85% conversion. The unreacted starting material is easier to separate than the degradation products.
Q3: Can I distill the product? Diagnosis: Thermal instability. Solution: Avoid distillation if possible. Benzylic bromides with ortho-substituents are thermally labile. Use flash chromatography on neutral silica gel (acidic silica can trigger rearrangement) or basic alumina.
Optimized Experimental Protocols
Method A: The Appel Reaction (Recommended for High Yield)
Best for: High value substrates, maximum purity, acid-sensitive groups. Precursor: (2-cyclopropylphenyl)methanol
The Logic: This method converts the alcohol to the bromide using Triphenylphosphine (PPh
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon/Nitrogen.
-
Dissolution: Dissolve (2-cyclopropylphenyl)methanol (10.0 mmol) and CBr
(1.25 equiv, 12.5 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C . -
Addition: Dissolve PPh
(1.25 equiv, 12.5 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.-
Critical Control Point: The reaction is exothermic. Maintain temp < 5°C to prevent side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Add Hexanes (100 mL) to the reaction mixture. This precipitates the Triphenylphosphine oxide (TPPO) byproduct.
-
Filtration: Filter the white solid through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo (bath temp < 30°C). Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Expected Yield: 85–92%
Method B: Buffered Wohl-Ziegler Bromination
Best for: Large scale, starting from 1-methyl-2-cyclopropylbenzene. Precursor: 1-methyl-2-cyclopropylbenzene (2-cyclopropyltoluene)
The Logic: Uses N-Bromosuccinimide (NBS) as a slow-release bromine source. Crucial Modification: Addition of solid K
Protocol:
-
Setup: 250 mL RBF with reflux condenser, under Nitrogen.
-
Reagents: Combine 1-methyl-2-cyclopropylbenzene (10.0 mmol), NBS (1.05 equiv, 10.5 mmol), and anhydrous K
CO (100 mg, catalytic buffer) in CCl or PhCF (Trifluorotoluene - greener alternative, 50 mL). -
Initiation: Add AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Reaction: Heat to reflux.[1]
-
Visual Cue: The reaction is complete when the dense NBS solid (bottom of flask) floats to the top as succinimide.[2]
-
-
Monitoring: Check TLC every hour. Stop if di-bromination (more polar spot) appears.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Wash filtrate with cold water and brine.
-
Purification: Silica gel chromatography (100% Hexanes).
Expected Yield: 65–75%
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways and why Method A (Appel) is superior for yield preservation.
Figure 1: Reaction logic flow showing the critical role of acid neutralization in preventing ring-opening pathways.
Comparative Data Summary
| Parameter | Method A: Appel Reaction | Method B: Buffered NBS | Method C: PBr |
| Precursor | Benzyl Alcohol derivative | Toluene derivative | Benzyl Alcohol derivative |
| Reagents | CBr | NBS, AIBN, K | PBr |
| Reaction pH | Neutral | Neutral (if buffered) | Acidic (HBr generated) |
| Temp | 0°C | Reflux (80°C+) | 0°C |
| Cyclopropyl Integrity | Excellent | Good | Poor |
| Typical Yield | 85–92% | 65–75% | < 40% (Complex mixture) |
| Scalability | Moderate (Atom economy low) | High (Atom economy high) | Moderate |
References & Authority
-
Appel Reaction Mechanism & Utility:
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.
-
Context: Establishes the neutral mechanism essential for acid-sensitive substrates like cyclopropane.
-
-
Cyclopropylcarbinyl Radical Rearrangement:
-
Maillard, B., Forrest, D., & Ingold, K. U. "Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl." Journal of the American Chemical Society, 1976.
-
Context: Explains the "radical clock" mechanism that competes with bromination in Method B.
-
-
Benzylic Bromination Optimization:
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948.
-
Context: Foundational text on Wohl-Ziegler kinetics and the importance of scavenging HBr.
-
-
Synthesis of Cyclopropyl Aromatics (General):
-
Charette, A. B. "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group, Wiley, 1995.
-
Context: General handling of cyclopropyl-phenyl systems.
-
End of Technical Support Guide. For further assistance, please reply with your specific crude NMR data.
Sources
Technical Support Center: Purification of 1-(Bromomethyl)-2-cyclopropylbenzene
Case ID: NBS-REMOVAL-001 Subject: Removal of unreacted NBS and Succinimide from Wohl-Ziegler reaction mixtures Applicable Substrate: 1-(Bromomethyl)-2-cyclopropylbenzene (and related cyclopropyl-benzylic bromides) Urgency: High (Product is hydrolytically unstable and acid-sensitive)
Introduction: The Stability Paradox
You are likely performing a Wohl-Ziegler bromination using N-bromosuccinimide (NBS) to functionalize the benzylic position of 1-methyl-2-cyclopropylbenzene.
The Challenge: While NBS is the reagent of choice, its removal is critical. Residual NBS acts as a persistent source of radical bromine (
-
Over-bromination: Formation of gem-dibromides.
-
Ring Opening: The cyclopropyl ring is highly sensitive to acid (
). Unreacted NBS generates upon hydrolysis, which can catalyze the opening of the cyclopropyl ring to form straight-chain alkenyl bromides. -
Hydrolysis: The target benzylic bromide is moisture-sensitive. Prolonged aqueous washes to remove NBS can hydrolyze your product to the alcohol.
This guide provides a self-validating workflow to purify your compound without compromising its structural integrity.
Module 1: Contaminant Profiling
Understanding the physicochemical differences between your target and the impurities is the key to separation.
| Component | Role | Solubility (Non-Polar Solvents e.g., | Solubility (Water) | Reactivity Concern |
| This compound | Target | High | Insoluble | Sensitive to Acid ( |
| N-Bromosuccinimide (NBS) | Reagent | Low/Moderate | Low (Sparingly) | Source of |
| Succinimide | Byproduct | Insoluble (Floats/Precipitates) | High | Benign, but interferes with crystallization |
| Bromine ( | Active Species | High | Low | Causes oxidative degradation |
Module 2: Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine the correct workup procedure based on your reaction solvent and the state of the mixture.
Figure 1: Decision matrix for isolating acid-sensitive benzylic bromides.
Module 3: Detailed Protocols
Protocol A: The Reductive Quench (The Gold Standard)
Use this method to chemically destroy unreacted NBS.
Mechanism: Sodium thiosulfate (
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
) or Sodium Sulfite ( ). Keep this solution cold (4°C) .-
Why Cold? Benzylic bromides hydrolyze faster in warm water. Cold temperatures kinetically inhibit hydrolysis while allowing the redox reaction to proceed.
-
-
The Wash: Add the thiosulfate solution to your organic phase in a separatory funnel. Shake vigorously for 30-60 seconds.
-
Visual Indicator: The organic layer should shift from orange/red (indicative of
/NBS) to pale yellow or colorless.
-
-
Separation: Drain the aqueous layer (contains succinimide and salts).
Protocol B: The "Cyclopropyl-Safe" Neutralization
Mandatory step to prevent ring opening.
Mechanism: The Wohl-Ziegler reaction generates HBr as a byproduct.[1] The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong acid (
-
Immediate Buffer: Immediately after the thiosulfate wash, wash the organic layer with Saturated Sodium Bicarbonate (
) . -
Technique: Swirl gently. Do not shake violently if significant gas evolution (
) occurs, as this indicates high acid content. Vent frequently. -
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
).-
Avoid: Do not use acidic drying agents or leave the product sitting on the drying agent for extended periods.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My product decomposes on Silica Gel TLC/Column. How do I purify it?
A: Benzylic bromides are reactive alkylating agents. Silica gel is slightly acidic (
-
Solution: Use Neutral Alumina (Activity Grade II or III) instead of silica.
-
Alternative: If you must use silica, pretreat the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Note: Ensure TEA does not react with your specific bromide (quaternization risk is low with bulky cyclopropyl groups but non-zero).
Q2: The reaction mixture turned dark brown/black. Is my product gone?
A: Not necessarily. This usually indicates high concentrations of molecular bromine (
-
Fix: Proceed immediately to Protocol A (Reductive Quench) . If the color persists after a thiosulfate wash, it may be polymeric degradation. Check 1H NMR for the characteristic benzylic proton signal (typically
4.4–4.6 ppm).
Q3: Can I just filter the Succinimide and skip the wash? A: No. Filtration only removes insoluble succinimide. It does not remove unreacted NBS (which is soluble in many organics) or dissolved succinimide. If you concentrate the filtrate without washing, the remaining NBS will concentrate with your product, leading to decomposition or polymerization upon storage.
Q4: Why is my yield higher than theoretical? A: You likely have trapped Succinimide or solvent.
-
Diagnosis: Check the 1H NMR. Succinimide shows a singlet at
~2.8 ppm. -
Remedy: Redissolve in
and repeat the water/brine wash sequence. Succinimide is stubborn but highly water-soluble.
References
-
BenchChem. (2025).[2][3][4] Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from
-
Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from
-
ResearchGate. (2017).[5] How to do workup after doing bromination with NBS? Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: (Bromomethyl)cyclopropane. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Benzyl Bromides
Welcome to the technical support center for navigating the challenges associated with the low reactivity of ortho-substituted benzyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter sluggish or incomplete reactions with these sterically hindered substrates. Here, we will delve into the underlying causes of this diminished reactivity and provide actionable troubleshooting strategies and alternative protocols to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Common Issues
This section addresses specific problems frequently encountered in the laboratory when working with ortho-substituted benzyl bromides.
Question: My nucleophilic substitution reaction with an ortho-substituted benzyl bromide is extremely slow or not proceeding at all. What is the primary cause?
Answer:
The principal reason for the low reactivity of ortho-substituted benzyl bromides in nucleophilic substitution reactions is steric hindrance . The substituent at the o[1][2][3]rtho position physically obstructs the pathway of the incoming nucleophile, which needs to approach the benzylic carbon from the backside in a typical SN2 reaction. This steric congestion ra[3][4]ises the activation energy of the transition state, thereby slowing down the reaction rate.
The size of the ortho-[2][5]substituent plays a crucial role; larger groups will exert a more significant inhibitory effect on the reaction rate.
Question: I've in[6]creased the reaction temperature, but I'm observing significant side product formation instead of my desired product. What's happening?
Answer:
While increasing the temperature can sometimes overcome the activation energy barrier, it can also promote undesirable side reactions, particularly elimination reactions (E2 pathway) if your nucleophile is also a strong base. Another possibility is decomposition of the starting material or product at elevated temperatures.
Instead of solely relying on heat, consider a multi-faceted approach. A moderate increase in temperature combined with a change in solvent or the addition of a catalyst is often more effective.
Question: My starting material is an ortho-nitrobenzyl bromide, and the reaction is still slow. I thought the nitro group was electron-withdrawing and should activate the substrate?
Answer:
This is a common misconception. While electron-withdrawing groups can influence the electronic environment of the benzene ring, their effect on the reactivity of the benzylic carbon in SN2 reactions is complex. In the case of ortho-substituted benzyl halides, the steric hindrance often outweighs the electronic effects.
However, it's worth noti[1][2]ng that in some cases, an ortho-nitro group can act as an intramolecular nucleophile, assisting in the solvolysis of the benzyl bromide, but this is highly dependent on the solvent and reaction conditions.
Section 2: Frequentl[1]y Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the reactivity of ortho-substituted benzyl bromides.
Q1: How do electronic effects of ortho-substituents influence reactivity?
The electronic nature of the ortho-substituent can have a secondary, and often less pronounced, effect compared to steric hindrance in SN2 reactions.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), can slightly increase the electron density at the benzylic carbon, which can slightly decrease its electrophilicity and slow down the reaction.
-
Electron-withdrawin[7][8]g groups (EWGs) , like a nitro (-NO₂) or cyano (-CN) group, can increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, as mentioned, th[7][9]is electronic enhancement is often negated by the steric bulk of the group.
| Substituent Type | [10] Primary Effect on SN2 Reactivity | Reasoning |
| Bulky Groups (e.g., -C(CH₃)₃, -phenyl) | Strong Decrease | Significant steric hindrance impeding nucleophilic attack. |
| Electron-Donating Gro[2][3]ups (e.g., -OCH₃, -CH₃) | Moderate Decrease | Steric hindrance is the dominant factor, though EDGs can slightly reduce electrophilicity. |
| Electron-Withdrawing [10]Groups (e.g., -NO₂, -CN) | Slight Decrease to Moderate Decrease | Steric hindrance is still the primary factor, often overriding the rate-enhancing electronic effect. |
Q2: Are there a[2][10]lternative reaction pathways to consider for these substrates?
Given the challenges with direct SN2 reactions, exploring alternative synthetic strategies is often a prudent approach.
-
SN1-type reactions: If the ortho-substituent and reaction conditions can stabilize a benzylic carbocation, an SN1 pathway might become accessible. This typically requires a[11] polar, protic solvent and a non-basic nucleophile. The benzylic carbocation is stabilized by resonance with the aromatic ring.
-
Radical-mediated re[12][13]actions: For certain transformations, generating a benzylic radical could be a viable alternative to nucleophilic substitution.
Section 3: Recommend[15]ed Protocols and Alternative Strategies
When faced with low reactivity, modifying the reaction conditions or employing alternative methodologies can lead to success.
Strategy 1: The Finkelstein Reaction for Halogen Exchange
If your goal is to introduce an iodide, the Finkelstein reaction is an excellent choice. This equilibrium-driven S[14][15]N2 reaction involves treating an alkyl bromide or chloride with sodium iodide in acetone. The reaction is pushed to[14][15]wards the product because sodium bromide and sodium chloride are poorly soluble in acetone and precipitate out of the solution. This strategy is particul[15]arly effective for primary, allylic, and benzylic halides.
Step-by-Step Protocol [16]for a Finkelstein Reaction:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ortho-substituted benzyl bromide in anhydrous acetone.
-
Reagent Addition: Add a 1.5 to 3-fold molar excess of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) is a visual indicator of the reaction's progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide precipitate.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ortho-substituted benzyl iodide.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Strategy 2: Utilizing Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble nucleophile and a water-insoluble organic substrate. A phase-transfer catalyst[17][18][19], typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This method can significa[18][20]ntly accelerate sluggish substitution reactions.
Generalized Protocol f[17][18]or PTC-Mediated Substitution:
-
Setup: Combine the ortho-substituted benzyl bromide, the organic solvent (e.g., toluene, dichloromethane), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a reaction flask.
-
Nucleophile Addition: Add an aqueous solution of the nucleophilic salt (e.g., sodium cyanide, sodium azide).
-
Reaction Conditions: Vigorously stir the biphasic mixture at the desired temperature. The efficiency of stirring is critical for maximizing the interfacial area.
-
Monitoring: Track the disappearance of the starting material using an appropriate analytical technique.
-
Workup: After completion, separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting product as needed.
References
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. (2019, August 18). National Center for Biotechnology Information. [Link]
-
Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE. Vedantu. [Link]
-
5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. KPU Pressbooks. [Link]
-
Industrial Phase-Transfer Catalysis. phasetransfer.com. [Link]
-
Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. phasetransfer.com. [Link]
-
The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]
-
The Effect of Substituents on Reactivity | MCC Organic Chemistry. Lumen Learning. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. ResearchGate. [Link]
-
Substituent Effects. La Salle University. [Link]
-
Finkelstein Reaction. BYJU'S. [Link]
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. (2003, February 21). PubMed. [Link]
-
(PDF) The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. ResearchGate. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]
-
Finkelstein Reaction - SATHEE. IIT Kanpur. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
-
Finkelstein reaction. Sciencemadness Wiki. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
18-62P Benzyl bromide({\bf{(}}{{\bf{C}}.... Vaia. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
Sources
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. stpeters.co.in [stpeters.co.in]
- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 10. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. asianpubs.org [asianpubs.org]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
IR spectrum analysis of 1-(Bromomethyl)-2-cyclopropylbenzene
An In-depth Technical Guide to the IR Spectrum Analysis of 1-(Bromomethyl)-2-cyclopropylbenzene
Executive Summary
This guide provides a rigorous comparative analysis of the infrared (IR) spectrum of This compound (CAS: 181207-69-2). As a bifunctional intermediate combining a strained cyclopropyl ring with a reactive benzylic bromide, this compound presents a unique spectral signature essential for monitoring synthetic transformations (e.g., from o-cyclopropyltoluene) and quality control.
We objectively compare its spectral performance against two critical alternatives encountered during synthesis: its precursor (1-methyl-2-cyclopropylbenzene) and its primary hydrolysis impurity (2-cyclopropylbenzyl alcohol) .
Strategic Comparison: Target vs. Alternatives
In a drug development context, "performance" in IR analysis is defined by the ability to resolve the target molecule from its precursors and degradation products. The following table contrasts the target with its closest chemical relatives.
| Feature | Target: this compound | Alternative 1 (Precursor): 1-Methyl-2-cyclopropylbenzene | Alternative 2 (Impurity): (2-Cyclopropylphenyl)methanol |
| Primary Identifier | C-Br Stretch (Strong, sharp) | Methyl C-H (Weak, distinct from CH2-Br) | O-H Stretch (Broad, strong) |
| Key Frequency | ~600–550 cm⁻¹ | ~1380 cm⁻¹ (Umbrella mode) | ~3350 cm⁻¹ |
| Cyclopropyl Mode | ~1020 cm⁻¹ (Ring breathing) | ~1020 cm⁻¹ (Present) | ~1020 cm⁻¹ (Present) |
| Detection Logic | Presence of C-Br + Absence of O-H | Absence of C-Br + Presence of Methyl | Presence of O-H + Loss of C-Br |
Theoretical Basis & Spectral Analysis
The IR spectrum of this compound is dominated by three distinct vibrational zones. Understanding the causality behind these peaks is crucial for accurate assignment.
Zone A: High-Frequency Region (3100–2800 cm⁻¹)
-
Cyclopropyl C-H Stretch (~3080–3040 cm⁻¹): The strained C-C bonds in the cyclopropane ring possess high
-character ( -like), shifting the C-H stretching frequency higher than typical alkanes, often overlapping with aromatic C-H stretches. -
Benzylic Methylene (-CH₂-Br): The methylene group attached to the electronegative bromine atom shows symmetric and asymmetric stretches near 2980–2950 cm⁻¹.
Zone B: The Fingerprint Region (1500–900 cm⁻¹)
-
Cyclopropyl Ring Deformation (~1025–1000 cm⁻¹): A diagnostic band for the cyclopropyl group.[1] This band is mechanically coupled to the phenyl ring but remains relatively stable across analogs.
-
CH₂ Wagging (-CH₂-Br): A distinct band appearing between 1230–1200 cm⁻¹ , characteristic of benzyl bromide derivatives.
Zone C: Low-Frequency Region (< 900 cm⁻¹)
-
C-Br Stretch (600–500 cm⁻¹): The heavy bromine atom results in a low-frequency vibration. In benzyl bromides, this is often a strong, sharp peak.
-
Ortho-Substitution (~750 cm⁻¹): The 1,2-disubstitution pattern on the benzene ring yields a strong out-of-plane C-H bending mode.
Experimental Protocol: ATR-FTIR Analysis
This protocol is designed as a self-validating system to ensure reproducibility.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹ Scans: 32 (minimum)
Step-by-Step Workflow
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.
-
Sample Application:
-
If Liquid: Place 10 µL of the neat sample directly onto the crystal center.
-
If Solid: Place ~5 mg of sample on the crystal and apply high pressure using the anvil to ensure intimate contact (critical for observing the weak cyclopropyl C-H bands).
-
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Validation Check:
-
Pass: Baseline is flat; max absorbance is between 0.5 and 1.0 AU.
-
Fail: Noise > 2% or "bottoming out" peaks (absorbance > 1.5). Correction: Clean and re-apply less sample.
-
Data Visualization: Logic Flow for Identification
The following diagram illustrates the decision logic for identifying the target compound versus its common alternatives.
Caption: Decision tree for spectral validation of this compound, isolating it from alcohol impurities and non-brominated precursors.
Comparative Data Table
The following table consolidates characteristic wavenumbers derived from high-fidelity analog data (Benzyl bromide and Cyclopropylbenzene) to serve as a reference standard.
| Functional Group | Vibration Mode | Target Compound (cm⁻¹) | Diagnostic Value |
| Cyclopropyl | C-H Stretch (asym) | 3080–3050 | High : Distinguishes from isopropyl/alkyl analogs. |
| Aromatic Ring | C-H Stretch | 3030–3000 | Medium: Present in all alternatives. |
| Alkyl | C-H Stretch (CH₂) | 2980–2850 | Low: Overlaps with precursors. |
| Benzyl Bromide | CH₂ Wag | 1230–1215 | High : Specific to bromomethyl group. |
| Cyclopropyl | Ring Deformation | 1025–1015 | Critical : Confirms ring integrity. |
| Aromatic | Out-of-plane (Ortho) | 770–735 | Medium: Confirms substitution pattern. |
| Carbon-Bromine | C-Br Stretch | 600–550 | Critical : Primary purity indicator. |
References
-
NIST Mass Spectrometry Data Center . Benzene, (bromomethyl)- (Benzyl bromide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]
-
Simmons, H. E., et al. (1966).[4] The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center . Benzene, 1-(bromomethyl)-2-methyl- (o-Xylyl bromide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]
-
PubChem . 1-Bromo-2-cyclopropylbenzene (Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Characterization Guide: 1-(Bromomethyl)-2-cyclopropylbenzene
Executive Summary
1-(Bromomethyl)-2-cyclopropylbenzene (CAS: 181207-69-2) is a specialized electrophile used primarily for introducing the ortho-cyclopropylbenzyl motif, a privileged scaffold in kinase inhibitors and GPCR ligands.
Unlike standard benzyl halides, this molecule exhibits a unique "Push-Pull" reactivity profile :
-
Enhanced
Reactivity: The ortho-cyclopropyl group provides exceptional stabilization to the benzylic carbocation via -conjugation, making it significantly more reactive (and less stable) than its isopropyl analog. -
Steric Hindrance: The ortho substitution retards
pathways compared to unsubstituted benzyl bromide.
Recommendation: For synthetic workflows, generate this reagent in situ or store at -20°C under argon. If long-term stability is required, substitute with the corresponding chloride (1-(chloromethyl)-2-cyclopropylbenzene) and use iodide catalysis (
Part 1: Synthesis & Purity Profile[1][2]
Commercial batches of this compound often degrade due to its high lability. The most reliable method for obtaining high-purity material is de novo synthesis from (2-cyclopropylphenyl)methanol via mild deoxybromination.
Validated Synthesis Protocol (Appel Reaction)
Avoid radical bromination of 2-cyclopropyltoluene, as the cyclopropyl ring is susceptible to radical opening.
Reagents:
-
Precursor: (2-Cyclopropylphenyl)methanol (1.0 equiv)
-
Reagent: Carbon Tetrabromide (
, 1.1 equiv) -
Catalyst: Triphenylphosphine (
, 1.1 equiv) -
Solvent: Dichloromethane (DCM), anhydrous, 0°C.
Workflow:
-
Dissolve alcohol and
in DCM at 0°C. -
Add
portion-wise (exothermic). -
Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).
-
Purification: Filter through a short silica plug (elute with 100% Hexanes) to remove phosphine oxide. Do not distill (thermal instability).
Synthesis Workflow Diagram
Figure 1: Optimized Appel reaction workflow for generating high-purity benzyl bromide derivative without thermal stress.
Part 2: Spectroscopic Characterization Data
The following data represents the standard for >98% pure material. Deviations in the methylene peak integral or the appearance of aldehyde signals (~10 ppm) indicate hydrolysis.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Assignment | Shift ( | Multiplicity | Integral | Structural Insight |
| Ar-H | 7.05 – 7.45 | Multiplet | 4H | Aromatic backbone. |
| 4.62 | Singlet | 2H | Diagnostic Peak. Sharp singlet. Broadening indicates degradation. | |
| Cyclopropyl CH | 1.95 – 2.05 | Multiplet | 1H | Methine proton linking ring to benzene. |
| Cyclopropyl | 0.90 – 1.05 | Multiplet | 2H | Diastereotopic methylene protons. |
| Cyclopropyl | 0.65 – 0.75 | Multiplet | 2H | High-field shift due to ring current anisotropy. |
Mass Spectrometry (GC-MS / EI)
-
Molecular Ion (
): 210 / 212 (1:1 ratio characteristic of ). -
Base Peak:
131 ( ).-
Note: The loss of bromine is extremely facile, generating the stable 2-cyclopropylbenzyl cation . This peak will dominate the spectrum, often suppressing the molecular ion.
-
Infrared Spectroscopy (FT-IR)
-
C-H Stretch (Cyclopropyl): 3005 – 3080
(Distinctive "strained" C-H). -
C-Br Stretch: 600 – 700
(Strong).
Part 3: Comparative Performance Guide
This section objectively compares this compound against its most common alternatives to guide reagent selection.
Comparison Table: Reactivity & Stability
| Feature | This compound | Benzyl Bromide (Standard) | 1-(Bromomethyl)-2-isopropylbenzene (Steric Analog) |
| Steric Bulk | High (Ortho) | Low | High (Ortho) |
| Extreme (Cyclopropyl stabilization) | Moderate | High | |
| Low (Sterically hindered) | High | Low | |
| Shelf Stability | Poor (Hydrolyzes rapidly) | Good | Moderate |
| Primary Use | Introducing cyclopropyl scaffold | General benzylation | Steric control studies |
Mechanistic Insight: The "Cyclopropyl Effect"
The critical differentiator is the electronic stabilization provided by the cyclopropyl ring.
-
Observation: In solvolysis experiments (e.g., Ethanol/Water), the cyclopropyl derivative reacts significantly faster than the isopropyl analog.
-
Reasoning: The bisected conformation of the cyclopropyl ring allows for
orbital overlap, stabilizing the developing benzylic carbocation. This makes the bromide an exceptional leaving group but also makes the compound prone to degradation.
Reactivity Logic Diagram
Figure 2: Mechanistic divergence driven by the electronic properties of the ortho-substituent.
Part 4: Handling & Storage Protocols
Due to the enhanced reactivity described above, strict adherence to these protocols is required to maintain library integrity.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Stabilization: If storing as a solution, use anhydrous DCM over activated 4Å molecular sieves.
-
Quality Check: Before use, acquire a
NMR. If the benzylic singlet at 4.62 ppm has shifted or split, or if a peak at ~10.0 ppm (aldehyde) appears, purify immediately via silica plug.
References
-
Synthesis via Appel Reaction
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Cyclopropyl Carbinyl Cation Stabilization
- Olah, G. A., et al. (2011).
-
Ortho-Effect in Benzyl Halides
-
Karaman, R., et al. (2019).[1] "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." Molecules.
-
-
General Characterization of Benzyl Bromides
- Sigma-Aldrich Product Library: Benzyl Bromide Deriv
Sources
A Senior Application Scientist's Guide to Distinguishing 1-(Bromomethyl)-2-cyclopropylbenzene from its Structural Isomers
Introduction
In the landscape of pharmaceutical synthesis and materials science, 1-(Bromomethyl)-2-cyclopropylbenzene serves as a valuable intermediate. Its unique structure, featuring a reactive bromomethyl group ortho to a sterically influential cyclopropyl substituent, makes it a key building block for complex molecular architectures. However, synthetic routes, such as the bromination of cyclopropyltoluene or Friedel-Crafts reactions, can often yield a mixture of positional isomers.[1] The presence of the meta (1-(Bromomethyl)-3-cyclopropylbenzene) and para (1-(Bromomethyl)-4-cyclopropylbenzene) isomers can significantly impact reaction kinetics, yield, and the purity of the final product.
This guide provides an in-depth, experimentally-grounded comparison of the analytical techniques required to unambiguously identify and distinguish this compound from its primary structural isomers. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, ensuring a robust and self-validating approach for researchers, scientists, and drug development professionals.
Chapter 1: The Analytical Challenge: Positional Isomerism
The primary challenge lies in the subtle structural differences between the ortho, meta, and para isomers of (bromomethyl)cyclopropylbenzene. While they share the same molecular formula (C₁₀H₁₁Br) and molecular weight (211.10 g/mol ), the spatial arrangement of their substituents dramatically alters their physical and spectroscopic properties.
Figure 1: Target Compound and Key Structural Isomers
Caption: The ortho, meta, and para positional isomers of (bromomethyl)cyclopropylbenzene.
These subtle differences necessitate the use of high-resolution analytical techniques capable of probing molecular symmetry, electronic environments, and polarity.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of these isomers. It provides direct insight into the chemical environment of each proton and carbon atom, allowing for definitive identification based on unique spectral fingerprints.[2]
Principle of Differentiation
The key to differentiation via NMR lies in two concepts: chemical shift and spin-spin coupling . The position of the substituents on the aromatic ring alters the local magnetic fields experienced by the aromatic protons, causing their signals to appear at different chemical shifts (ppm). Furthermore, the proximity of these protons to one another results in spin-spin coupling, which splits the signals into distinct patterns (e.g., doublets, triplets, multiplets) that reveal their connectivity.[3][4]
¹H NMR Analysis: Decoding the Aromatic Region
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most diagnostic.[4][5]
-
This compound (Ortho): The four aromatic protons are chemically distinct and adjacent to one another. This lack of symmetry and complex coupling environment results in a complicated, overlapping multiplet.
-
1-(Bromomethyl)-3-cyclopropylbenzene (Meta): This isomer also presents four chemically distinct aromatic protons. However, the coupling patterns are slightly different from the ortho isomer, often appearing as a series of multiplets, but still complex. One proton is a singlet-like signal with small meta-coupling.
-
1-(Bromomethyl)-4-cyclopropylbenzene (Para): Due to the C₂ symmetry of this molecule, the aromatic protons appear as two distinct sets of two equivalent protons. This results in a highly characteristic and easily interpretable pattern, often described as two doublets (an AA'BB' system).[6] This clean splitting pattern is the clearest indicator of para-substitution.
The signals for the benzylic protons (-CH₂Br) and the cyclopropyl protons will appear at similar chemical shifts across all three isomers, but the aromatic region is the key to their differentiation.
¹³C NMR Analysis: A Question of Symmetry
¹³C NMR spectroscopy differentiates the isomers based on the number of unique carbon signals, a direct reflection of molecular symmetry.
-
Ortho & Meta Isomers: Both are asymmetrical and will therefore show 10 distinct signals in the ¹³C NMR spectrum (6 aromatic, 1 benzylic, and 3 cyclopropyl carbons).
-
Para Isomer: The C₂ axis of symmetry means that pairs of aromatic carbons are chemically equivalent. This results in only 8 unique signals (4 aromatic, 1 benzylic, and 3 cyclopropyl carbons), providing a simple and definitive method of confirmation.[3]
Data Summary: Predicted NMR Characteristics
| Isomer | Predicted ¹H NMR Aromatic Pattern | Predicted No. of ¹³C Signals (Aromatic) |
| Ortho | Complex, overlapping multiplet | 6 |
| Meta | Complex multiplets | 6 |
| Para | Two distinct doublets (AA'BB' system) | 4 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 12 ppm.
-
Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns, paying close attention to the 6.5-8.0 ppm region.
Chapter 3: Chromatographic Separation: Resolving the Mixture
While NMR provides structural confirmation, chromatography is essential for separating the isomers and determining the purity of a sample. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample's thermal stability and the desired scale of analysis. For these non-polar aromatic compounds, both techniques are highly effective.[7][8][9]
Figure 2: General Chromatographic Workflow
Caption: A generalized workflow for the chromatographic separation of isomers.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. Positional isomers often exhibit slight differences in boiling points and polarity, which can be exploited for separation.[10][11]
-
Causality of Separation: The para isomer is typically more symmetrical and crystalline, often leading to a higher melting point but a slightly lower boiling point than the less symmetrical ortho and meta isomers. This allows it to elute earlier from a standard non-polar column. The ortho and meta isomers have very similar boiling points and can be challenging to resolve, often requiring a more polar stationary phase or a long capillary column to enhance separation based on subtle dipole moment differences.[12]
-
Recommended Column: A mid-polarity capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often effective for resolving positional aromatic isomers.[12]
Experimental Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation: Dilute the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
-
Injection: 1 µL, split ratio 50:1.
-
Analysis: Identify peaks based on their retention times (tʀ). The peak area percentage can be used to determine the relative abundance of each isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For these relatively non-polar compounds, reversed-phase HPLC is the method of choice.[13]
-
Causality of Separation: In reversed-phase HPLC (e.g., with a C18 column), separation is based on hydrophobicity.[9][14] All three isomers are quite non-polar and will be well-retained. However, minor differences in polarity can affect their interaction with the non-polar stationary phase. The elution order can be sensitive to the exact mobile phase composition but generally, slight differences in hydrophobicity will allow for separation.
-
Recommended Column: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample (approx. 0.5 mg/mL) in the mobile phase.
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Injection: 10 µL.
-
Analysis: Compare the retention times of the peaks. Use external standards of purified isomers for positive identification.
Chapter 4: Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight and elemental composition of the isomers. When coupled with GC (GC-MS), it becomes a powerful hyphenated technique for identifying the components of a mixture as they elute from the column.[8][15]
-
Principle of Confirmation: All three isomers will produce a molecular ion (M⁺) peak corresponding to their shared molecular weight. The most critical diagnostic feature is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] This results in two peaks of almost equal intensity for the molecular ion: an M⁺ peak and an (M+2)⁺ peak. Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule.[17][18]
-
Fragmentation: While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in fragment ion intensities may be observed. The most common fragmentation pathway will likely be the loss of the bromine atom (Br•) to form a stable benzylic carbocation [M-Br]⁺.
Figure 3: GC-MS Isomer Identification Logic
Caption: Logical workflow for identifying separated isomers using GC-MS.
Chapter 5: An Integrated Analytical Strategy
For complete and confident characterization of a sample containing this compound and its isomers, a multi-technique approach is required. No single technique provides all the necessary information.
-
Separation & Quantification (GC or HPLC): Begin by developing a chromatographic method to separate the isomers. This will establish the purity of the sample and provide the relative quantities of each component.
-
Identification (GC-MS): Run the same sample using a GC-MS method. This will confirm that each of the separated peaks has the correct molecular weight and contains one bromine atom.
-
Definitive Structural Elucidation (NMR): Isolate each isomer (e.g., via preparative HPLC or careful fractional distillation) or analyze a sample enriched in a particular isomer. Acquire ¹H and ¹³C NMR spectra. The unique patterns in the aromatic region of the ¹H NMR and the number of signals in the ¹³C NMR will provide unambiguous structural assignment for each separated peak.
Conclusion
Distinguishing between the positional isomers of (bromomethyl)cyclopropylbenzene is a critical task for ensuring the quality and consistency of chemical syntheses. While chromatographic techniques like GC and HPLC are essential for physical separation and quantification, they do not provide definitive structural information on their own. Mass spectrometry serves as an indispensable tool for confirming molecular weight and elemental composition. Ultimately, NMR spectroscopy stands as the gold standard for unambiguous identification , leveraging the principles of chemical shift and molecular symmetry to provide a unique spectral fingerprint for each isomer. By integrating these powerful analytical techniques, researchers can confidently characterize their materials, troubleshoot synthetic impurities, and advance their work with the highest degree of scientific rigor.
References
- Haglund, P. (1996). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of Chromatography A, 724(2), 275-284. (URL not available, abstract reviewed)
-
Aini, N.M., Yusoff, M.M., & Azhari, H.A. (2009). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. J. Oleo Sci., 58(4), 165-175. [Link]
-
Metcalfe, L. D., & Martin, R. J. (1971). Gas Chromatography of Positional Isomers of Long-Chain Amines and Related Compounds. Analytical Chemistry, 43(11), 1465-1467. [Link]
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Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 78(1), 110-117. [Link]
- Krupčík, J., & Hesso, A. (2001). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques. Chemical Papers, 55(5), 277-290. (URL not available, abstract reviewed)
-
Kim, I. H., et al. (2001). Gas–Liquid Chromatographic Analysis of Geometrical and Positional Octadecenoic and Octadecadienoic Acid Isomers Produced by Hydrogenation of Linoleic Acid on Iridium Catalysts. Journal of the American Oil Chemists' Society, 78(5), 483-488. [Link]
-
Tarasova, A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 896-907. [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]
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askIITians. (2025). How can you identify aromatic compounds?. askIITians. [Link]
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Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Magnetic Resonance in Chemistry, 28(6), 485-489. [Link]
-
Sacher, F., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(7), 455-466. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
Organic Syntheses. (n.d.). Cyclopropylbenzene. Organic Syntheses Procedure. [Link]
-
Leps, B. (2023, February 24). What spectral technique is used to distinguish between structural isomers?. Quora. [Link]
-
Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. [Link]
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Nawrocki, J. (2005). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
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Vaia. (n.d.). Q17P (a) Nonpolar aromatic compounds... [FREE SOLUTION]. Vaia. [Link]
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ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra... ResearchGate. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Save My Exams. (2025, January 7). Isomers - Structural (Edexcel International AS Chemistry): Revision Note. Save My Exams. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Chemistry Steps. (2025, August 28). Aromatic, Antiaromatic, or Nonaromatic Compounds. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Classical 1H NMR anisotropic shielding of single, double and triple CC... ResearchGate. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
PubChemLite. (n.d.). 1-(bromomethyl)-2-(2-methylpropyl)benzene. PubChemLite. [Link]
-
PubChem. (n.d.). 1-Bromo-2-cyclopropylbenzene. PubChem. [Link]
-
The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-(Bromomethyl)-2-cyclopropylbenzene
As a Senior Application Scientist, the question is not merely if we can measure a compound, but how reliably we can do so under the rigorous scrutiny of pharmaceutical quality control. The compound 1-(Bromomethyl)-2-cyclopropylbenzene is a key building block in organic synthesis, and its purity is paramount. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, ensuring product quality and regulatory compliance.[1][2]
This guide presents a comprehensive validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will explore the rationale behind the methodological choices, compare it to viable alternatives, and provide the complete validation data as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Method Development and Comparative Rationale
The primary goal is to develop a precise, accurate, and specific method for quantifying this compound and separating it from any potential degradation products or process-related impurities.[5]
Choice of Technique: HPLC vs. Gas Chromatography (GC)
While both HPLC and GC are powerful separatory techniques, HPLC is the superior choice for this analyte. This compound is a moderately polar, semi-volatile compound. A GC method would likely require a derivatization step to increase its volatility and thermal stability, adding complexity and a potential source of error.[6] Reversed-Phase HPLC, however, is ideally suited for such molecules, allowing for direct analysis in a liquid mobile phase.
Selection of Chromatographic Conditions
-
Column: A C18 stationary phase was selected due to its versatility and proven efficacy in separating moderately polar aromatic compounds. Its hydrophobic nature provides excellent retention for the benzene ring moiety.
-
Detector and Wavelength: The benzene ring in the analyte contains a chromophore that absorbs UV light. Based on the structure of aromatic compounds, a detection wavelength of 262 nm was chosen, corresponding to the π → π* electronic transitions of the benzene ring, ensuring high sensitivity.[7]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides a good balance of polarity to achieve optimal retention and peak shape. This avoids the complexities of gradient elution for a primary assay method.
The Validated HPLC Method
The following optimized chromatographic conditions were used for the validation studies.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (70:30, v/v) |
Validation Protocol and Results
The validation was performed according to the ICH Q2(R1) guideline, which outlines the necessary parameters to demonstrate a method's suitability.[8][9]
Specificity and Forced Degradation
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] This is the most critical validation parameter for a stability-indicating method.
Experimental Protocol: Forced degradation studies were conducted by subjecting a solution of this compound (100 µg/mL) to various stress conditions to induce degradation, typically aiming for 5-20% degradation.[11]
-
Acid Hydrolysis: 1 mL of 1N HCl was added, heated at 80°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of 1N NaOH was added, heated at 80°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
Results: The chromatograms showed significant degradation under hydrolytic and oxidative conditions. The peak for the parent compound remained pure and was well-resolved from all degradant peaks in all stress conditions, proving the method is stability-indicating.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15.2% | Major degradation peak at RRT 0.85. No interference with the main peak. |
| Base Hydrolysis | ~18.5% | Major degradation peak at RRT 0.79. No interference with the main peak. |
| Oxidation | ~11.3% | Two minor degradation peaks at RRT 0.91 and 1.15. No interference. |
| Thermal | < 2.0% | Compound is relatively stable to heat. No significant degradation observed. |
| Photolytic | < 1.5% | Compound is relatively stable to light. No significant degradation observed. |
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]
Experimental Protocol: A series of five solutions were prepared from a stock solution of this compound in diluent, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.
Results: A calibration curve was constructed by plotting the mean peak area against concentration. The excellent correlation coefficient (R²) confirms the linearity of the method within the specified range.
| Parameter | Acceptance Criterion | Result |
| Range | 50 - 150 µg/mL | Conforms |
| Correlation Coeff. (R²) | ≥ 0.999 | 0.9998 |
| Y-Intercept | Report | 15.8 mAU*s |
| Slope | Report | 125.4 |
Accuracy (Recovery)
Purpose: To assess the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated by determining the recovery of a spiked sample.[3]
Experimental Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
Results: The high recovery values at each level demonstrate the excellent accuracy of the method, with no significant interference from excipients.
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.3 | 100.30% |
| 120% | 120.0 | 119.5 | 99.58% |
| Mean Recovery | - | - | 99.88% |
Precision
Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration (100 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.
Results: The low Relative Standard Deviation (%RSD) in both tests indicates a high degree of precision. The method provides consistent and reproducible results.
| Parameter | Acceptance Criterion | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Peak Area (n=6) | ≤ 2.0% | 0.45% | 0.68% |
| Retention Time (n=6) | ≤ 1.0% | 0.15% | 0.21% |
Detection & Quantitation Limits (LOD & LOQ)
Purpose:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
Results: The low LOD and LOQ values demonstrate the high sensitivity of the method.
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Experimental Protocol: The analysis was performed by making small, deliberate changes to the key chromatographic parameters. The effect on peak area and retention time was observed.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% Acetonitrile (68% and 72%)
Results: System suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust for routine use. For example, the %RSD of the assay results under all conditions was less than 2.0%.
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagrams illustrate the logical flow of the validation process and the interplay between key parameters.
Caption: Workflow for HPLC Analytical Method Validation.
Caption: Interrelationship of core validation parameters.
Conclusion
The reversed-phase HPLC method developed for the analysis of this compound has been successfully validated in accordance with ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust for its intended purpose of quantifying the analyte in quality control environments. The forced degradation studies confirmed its stability-indicating nature, which is crucial for analyzing stability samples and ensuring product safety.[13][14] Compared to alternatives like GC, this HPLC method offers a more direct, simpler, and equally reliable approach for the routine analysis of this important synthetic intermediate.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- ResearchGate. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- BenchChem. (n.d.). HPLC analysis of 2-(Bromomethyl) - butylhexanoic acid.
- PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
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kinetic isotope effect studies involving 1-(Bromomethyl)-2-cyclopropylbenzene
This guide provides an in-depth technical comparison of 1-(Bromomethyl)-2-cyclopropylbenzene (also known as o-cyclopropylbenzyl bromide) against standard radical clock alternatives. It focuses on its application in Kinetic Isotope Effect (KIE) studies for elucidating reaction mechanisms, particularly in cytochrome P450 and transition-metal-catalyzed pathways.
Executive Summary
This compound represents a specialized class of "hypersensitive" mechanistic probes. Unlike the standard Cyclopropylcarbinyl Bromide (CPMB) , which functions as a rapid, irreversible "stopwatch" (
This guide compares the utility of this probe against standard alternatives, highlighting its specific advantage in distinguishing between radical , cationic , and concerted mechanisms where standard clocks may fail due to timescale mismatches or lack of stereochemical retention data.
Technical Profile & Mechanism
The "Reversible" Radical Clock
The defining feature of the this compound probe is the behavior of its radical intermediate. Upon homolysis of the C-Br bond, the resulting benzylic radical undergoes ring opening to a homoallylic radical.
-
Standard Clock (CPMB): Ring opening is driven by relief of ring strain (
) and is essentially irreversible. -
This Probe: The o-phenyl group stabilizes the initial radical. While ring strain still drives opening, the benzylic stabilization makes the energy landscape shallower, allowing for reversible ring opening under certain conditions.
Key Kinetic Parameters (at 25°C):
-
Rearrangement Rate (
): (slower than aliphatic analogs).[1] -
Reversibility: Evidence suggests the equilibrium may favor the ring-closed form in the absence of rapid trapping, a critical factor when calculating "lifetimes" of enzyme intermediates.
Graphviz Diagram: Mechanistic Bifurcation
The following diagram illustrates the divergent pathways (Cationic vs. Radical) that this probe elucidates.
Caption: Mechanistic bifurcation showing the reversible radical rearrangement unique to the benzylic system, contrasted with the cationic pathway.
Comparative Analysis: Product vs. Alternatives
This section objectively compares this compound with the two most common alternatives: Cyclopropylcarbinyl Bromide (Ultrafast) and 5-Hexenyl Bromide (Slow).
Table 1: Performance & Specification Comparison
| Feature | This compound | Cyclopropylcarbinyl Bromide | 5-Hexenyl Bromide |
| Primary Use Case | Distinguishing Radical vs. Cationic mechanisms; P450 "Rebound" studies. | Calibrating ultrafast radical traps; detecting transient radicals. | Slow radical traps; Tin hydride reductions. |
| Rearrangement Rate ( | |||
| Mechanism Type | Reversible (Equilibrium sensitive) | Irreversible (Kinetic control) | Irreversible (Kinetic control) |
| KIE Sensitivity | High ( | Moderate (Primary KIEs used). | Low. |
| Detection Method | GC/MS, NMR (Distinct aromatic signals). | GC (Volatile products). | GC.[1][2] |
| Stability | High (Benzylic bromide requires cold storage). | Moderate (Prone to hydrolysis). | High. |
Critical Insight: Why Choose the Benzylic Probe?
Researchers choose this compound when timescale matching is critical.
-
Enzyme Kinetics: Many enzymatic "rebound" rates (
) are in the range of . An ultrafast clock ( ) might show 100% rearrangement, becoming useless. The slower, reversible nature of the benzylic probe allows for the detection of subtle "leakage" pathways or equilibrium effects that faster clocks miss. -
Cationic Differentiation: The cationic rearrangement of the o-cyclopropylbenzyl system yields different regioisomers (or rates) compared to the radical pathway, offering a "fingerprint" to rule out
pathways in glycosylation or biological hydroxylation.
Experimental Protocol: KIE & Clock Studies
A. Synthesis of the Probe
Note: This protocol assumes starting from o-bromotoluene to generate the cyclopropyl scaffold, followed by functionalization.
-
Coupling: React o-bromotoluene with cyclopropylboronic acid (Suzuki Coupling) using
and in toluene/water at 100°C. Yields o-cyclopropyltoluene. -
Radical Bromination (The Critical Step):
-
Reagents: o-cyclopropyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.).
-
Solvent:
or PhCF (degassed). -
Procedure: Reflux under
with irradiation (sunlamp) for 1-2 hours. Monitor by TLC. -
Purification: Cool, filter succinimide, concentrate. Crucial: Purify via rapid silica gel chromatography (Hexanes/EtOAc) to avoid hydrolysis. Store at -20°C.
-
B. Competitive KIE Experiment (Determination of -Secondary KIE)
This experiment determines if the reaction proceeds via a radical (sp2-like TS) or direct displacement (sp2-like TS but different geometry).
Protocol:
-
Substrate Preparation: Synthesize the deuterated analog: 1-(bromo-d2-methyl)-2-cyclopropylbenzene (
-probe). -
Competition Reaction:
-
Mix equimolar amounts of H-probe and D-probe.
-
Add the reagent of interest (e.g., Enzyme,
, or Nucleophile). -
Run reaction to partial conversion (
).
-
-
Analysis:
-
Analyze the recovered starting material (SM) via GC-MS (SIM mode).
-
Calculate
using the formula: Where is fractional conversion, is product isotope ratio, is initial ratio.
-
-
Interpretation:
-
: Suggests little hybridization change (early TS or
). -
: Suggests significant
rehybridization (Radical or Cation formation).
-
: Suggests little hybridization change (early TS or
Visualizing the Experimental Workflow
Caption: Decision tree for selecting the appropriate radical clock based on expected reaction kinetics.
References
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1990). Evidence for reversible ring-opening of the alpha-cyclopropylbenzyl radical.[1] Journal of the Chemical Society, Chemical Communications. Link
-
Newcomb, M. (1993). Radical kinetics and the "fast" radical clock. Tetrahedron. Link
-
Auclair, K., et al. (2002). Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane. Journal of the American Chemical Society.[3] Link
-
Organic Syntheses. Cyclopropylbenzene Synthesis Protocol.Link
-
Traylor, T. G., et al. (1992). Aliphatic Hydroxylation by Fe(III) Porphyrins: KIE Studies.[4] Journal of the American Chemical Society.[3] Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(Bromomethyl)-2-cyclopropylbenzene
Hazard Profile & Mechanism of Action
To handle 1-(Bromomethyl)-2-cyclopropylbenzene (CAS: 181207-69-2) safely, one must understand why it is dangerous. It is not merely "toxic"; it is a Lachrymatory Alkylating Agent .
The Mechanism of Hazard
The molecule consists of a benzene ring substituted with a cyclopropyl group and a bromomethyl group.
-
Alkylating Potential (
Reactivity): The carbon-bromine bond is highly polarized. The benzylic position is susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This causes direct cellular damage and potential sensitization. -
Lachrymatory Effect: Upon contact with mucous membranes (eyes, respiratory tract), the compound hydrolyzes or alkylates TRPA1 ion channels in sensory nerves, triggering an intense pain response and uncontrollable tearing (lacrimation). This can incapacitate a researcher instantly, leading to secondary accidents.
-
Cyclopropyl Strain: The cyclopropyl ring adds ring strain (
27.5 kcal/mol). While kinetically stable under standard storage, it can degrade exothermically under acidic conditions or high heat, potentially releasing HBr gas.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the engineering environment. PPE is the last line of defense, not the first.
Hierarchy of Controls Workflow
The following logic gate determines your operational readiness.
Figure 1: Operational Go/No-Go Logic. Handling lachrymators outside a functional fume hood is a critical safety violation.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for benzyl halides. Nitrile gloves provide only momentary protection against this class of compounds before permeation occurs.
Glove Permeation Data (Benzyl Bromide Analogues)
Note: Specific data for the cyclopropyl derivative is rare; these values are based on the parent benzyl bromide, which represents the active permeating moiety.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Laminate (Silver Shield/4H) | 2.7 | > 480 mins | Primary Choice for Synthesis/Spills |
| Viton | 10-12 | > 240 mins | Excellent Alternative |
| Nitrile (Standard) | 4-6 | < 5 mins | Splash Only (Change immediately) |
| Latex | 4-6 | < 1 min | Do Not Use |
Required PPE Configuration[1][2][3]
-
Eye/Face Protection:
-
Mandatory: Chemical splash goggles (indirect venting).
-
High Risk (Scaling up >5g): Add a face shield over goggles OR use a full-face respirator.
-
Reasoning: Vapors bypass standard safety glasses, causing blinding tears.
-
-
Hand Protection:
-
Technique: "Double Gloving."
-
Inner Layer: 4 mil Nitrile (for dexterity).
-
Outer Layer: Silver Shield (Laminate) or 8 mil Nitrile (if changing every 15 mins).
-
Protocol: If the outer glove is splashed, strip it immediately inside the hood.
-
-
Respiratory Protection:
-
If work must occur outside a hood (e.g., weighing balance maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: The cyclopropyl group does not significantly alter the vapor pressure compared to benzyl bromide, but the lachrymatory threshold is extremely low.
-
Operational Protocol: Step-by-Step Handling
Scenario: Weighing and Transferring 1.0g for Reaction
Pre-Requisites:
-
Fume hood active.
-
Quenching bath prepared (see Section 5).
-
Balance located inside the hood or a vented enclosure.
Step 1: Preparation
-
Place a disposable absorbent pad (pig mat) in the hood work area.
-
Bring a secondary container (wide-mouth jar) into the hood.
Step 2: Weighing (The "Closed Transfer" Method)
-
Tare a septum-capped vial on the balance.
-
Move the vial to the hood.
-
Pipette the liquid this compound directly into the vial.
-
Cap immediately.
-
Wipe the exterior of the vial with a Kimwipe soaked in acetone. Discard this wipe into the solid hazardous waste immediately.
-
Weigh the sealed vial. Calculate mass by difference.
Step 3: Transfer to Reaction
-
Do not pour.[1] Use a syringe/needle transfer or a cannula for liquids to avoid exposing the open meniscus to airflow, which generates turbulence and drags vapors out of the hood.
Deactivation & Waste Disposal[2][3][4]
Never dispose of active lachrymators in the general organic waste stream. This endangers waste handling personnel. You must chemically quench the alkylating capability.
Quenching Chemistry
The goal is to convert the electrophilic
Quenching Solution: 10% Ethanolamine in Ethanol (or 10% Aqueous Ammonia).
Deactivation Workflow
Figure 2: Chemical Deactivation Pathway. This process destroys the lachrymatory properties.
Disposal Steps:
-
Collect all contaminated needles, syringes, and wipes.
-
Submerge them in the Quenching Solution for 24 hours.
-
Decant the liquid into the solvent waste container (label as "Quenched Benzyl Halide Waste").
-
Dispose of solids in the appropriate solid waste stream.
Emergency Response
Spill (< 10 mL):
-
Alert labmates immediately ("Lachrymator Spill!").
-
Cover spill with vermiculite or spill pillows .
-
Apply Quenching Solution (Ethanolamine) over the absorbent.
-
Wait 30 minutes before cleanup.
Exposure:
-
Eyes: Flush for 15 minutes minimum .[2][3] Do not rely on "feeling better" (the nerve response may dull while damage continues).
-
Skin: Wash with soap and water.[2][3] Do not use alcohol on skin (it enhances absorption of benzyl halides).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Benzyl Bromide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing (6th ed.). Wiley-Interscience.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
